Sdh-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H13F7N4O |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
N-[4-fluoro-1-methyl-3-(trifluoromethyl)pyrazol-5-yl]-2-[4-(trifluoromethyl)anilino]benzamide |
InChI |
InChI=1S/C19H13F7N4O/c1-30-16(14(20)15(29-30)19(24,25)26)28-17(31)12-4-2-3-5-13(12)27-11-8-6-10(7-9-11)18(21,22)23/h2-9,27H,1H3,(H,28,31) |
InChI Key |
BQDOVAZBRVYMOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)F)NC(=O)C2=CC=CC=C2NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Succinate Dehydrogenase Inhibitors
An in-depth analysis of publicly available scientific literature and data sources did not yield specific information on a compound designated "Sdh-IN-13." The following technical guide focuses on the well-established general mechanism of action of Succinate Dehydrogenase (SDH) inhibitors, providing a framework for understanding how molecules in this class exert their effects.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Succinate Dehydrogenase (SDH)
Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the Citric Acid (TCA) Cycle and the electron transport chain (ETC)[1][2][3]. The complex is a heterotetramer composed of four nuclear-encoded subunits: SDHA, SDHB, SDHC, and SDHD[1][3]. SDHA and SDHB form the catalytic domain, while SDHC and SDHD anchor the complex to the mitochondrial inner membrane[1].
The primary functions of SDH are:
-
TCA Cycle: Catalyzing the oxidation of succinate to fumarate[1][3].
-
Electron Transport Chain: Transferring electrons from succinate to the ubiquinone pool (Coenzyme Q), which then shuttles them to Complex III[3][4].
Given its central role, dysfunction of SDH has profound implications for cellular metabolism and has been implicated in a variety of pathologies, including hereditary cancers like pheochromocytoma and paraganglioma, as well as neurodegenerative diseases[1][4].
General Mechanism of Action of SDH Inhibitors
SDH inhibitors are compounds that directly bind to and inhibit the enzymatic activity of the SDH complex. The majority of these inhibitors target the ubiquinone-binding site (Qp site) within the complex, which involves the SDHB, SDHC, and SDHD subunits[4]. By occupying this site, they physically block the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone[4]. This blockade has two immediate and critical consequences:
-
Inhibition of the TCA Cycle: The oxidation of succinate to fumarate is halted[1].
-
Impairment of the Electron Transport Chain: The flow of electrons from Complex II to Complex III is disrupted[4].
This dual disruption of fundamental metabolic pathways triggers a cascade of downstream cellular events.
Cellular and Metabolic Consequences of SDH Inhibition
The inhibition of SDH leads to a significant reprogramming of cellular metabolism and signaling.
3.1. Succinate Accumulation: The most direct consequence of SDH inhibition is the accumulation of its substrate, succinate, within the mitochondrial matrix and subsequently in the cytoplasm[1][2]. This accumulation is a key driver of the downstream effects.
3.2. Altered Mitochondrial Respiration and Bioenergetics: By blocking electron flow through Complex II, SDH inhibitors impair mitochondrial respiration[5]. This can lead to:
-
Decreased production of ATP through oxidative phosphorylation[5].
-
Increased production of reactive oxygen species (ROS) due to electron leakage from the ETC[4][6].
-
A shift towards glycolytic metabolism to compensate for the reduced mitochondrial ATP production, a phenomenon similar to the Warburg effect observed in cancer cells[5].
3.3. Disruption of the TCA Cycle and Related Metabolism: The block at succinate leads to a truncated TCA cycle. This results in a decrease in the levels of downstream metabolites such as fumarate and malate[1]. The metabolic disruption extends beyond the TCA cycle, affecting amino acid and nucleotide metabolism[1].
Downstream Signaling Pathways Affected by SDH Inhibition
The accumulation of succinate acts as an oncometabolite, competitively inhibiting a class of enzymes known as α-ketoglutarate (α-KG)-dependent dioxygenases. This has profound effects on epigenetic regulation and cellular signaling.
4.1. Pseudohypoxia and HIF-1α Stabilization: One of the most critical consequences of succinate accumulation is the inhibition of prolyl hydroxylases (PHDs)[2][3]. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation. When PHDs are inhibited by succinate, HIF-1α is stabilized even in the presence of oxygen, a state known as pseudohypoxia[2]. Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in:
-
Angiogenesis
-
Glycolysis
-
Cell survival and proliferation
-
Epithelial-to-mesenchymal transition (EMT)[1]
4.2. Epigenetic Alterations: Succinate also inhibits other α-KG-dependent dioxygenases, including:
-
Jumonji C (JmjC) domain-containing histone demethylases: This leads to widespread changes in histone methylation patterns and altered gene expression[3].
-
Ten-eleven translocation (TET) enzymes: Inhibition of TET enzymes results in DNA hypermethylation, another layer of epigenetic dysregulation[3].
These epigenetic changes contribute to the oncogenic potential of SDH dysfunction.
Data Presentation: Quantitative Metrics for SDH Inhibitors
While no data is available for "this compound", a comprehensive analysis of any SDH inhibitor would include the following quantitative metrics, summarized for clarity and comparison.
| Parameter | Description | Typical Units | Example (Hypothetical) |
| IC₅₀ | The concentration of an inhibitor required to reduce the activity of SDH by 50%. | µM or nM | 0.5 µM |
| Kᵢ | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | µM or nM | 0.1 µM |
| Cellular Succinate Accumulation | Fold-change in intracellular succinate levels upon treatment with the inhibitor. | Fold Change | 10-fold |
| EC₅₀ (HIF-1α Stabilization) | The effective concentration of the inhibitor that results in 50% of the maximal HIF-1α stabilization. | µM | 1.2 µM |
| Mitochondrial Respiration (OCR) | The effect of the inhibitor on the oxygen consumption rate, a measure of mitochondrial function. | % Inhibition | 80% at 1 µM |
Experimental Protocols
The study of SDH inhibitors involves a variety of biochemical and cell-based assays. Below are generalized protocols for key experiments.
6.1. SDH Activity Assay (Biochemical)
-
Principle: To measure the enzymatic activity of SDH in isolated mitochondria or purified enzyme preparations. The reduction of a substrate (e.g., DCPIP or MTT) coupled to succinate oxidation is monitored spectrophotometrically.
-
Methodology:
-
Isolate mitochondria from cells or tissues of interest.
-
Prepare a reaction buffer containing succinate and a colorimetric electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).
-
Add the mitochondrial preparation to the buffer in the presence of various concentrations of the SDH inhibitor or vehicle control.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCPIP).
-
Calculate the rate of the reaction and determine the IC₅₀ of the inhibitor.
-
6.2. Cellular Thermal Shift Assay (CETSA)
-
Principle: To confirm direct target engagement of the inhibitor with the SDH complex within intact cells. Ligand binding stabilizes the protein, leading to a higher melting temperature.
-
Methodology:
-
Treat intact cells with the SDH inhibitor or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Analyze the amount of soluble SDH subunit (e.g., SDHA or SDHB) remaining at each temperature using Western blotting.
-
The inhibitor-treated samples should show a shift in the melting curve to higher temperatures, indicating target engagement.
-
6.3. Metabolite Profiling (LC-MS/MS)
-
Principle: To quantify the changes in intracellular metabolites, particularly succinate, fumarate, and other TCA cycle intermediates, upon SDH inhibition.
-
Methodology:
-
Culture cells and treat with the SDH inhibitor for a specified time.
-
Rapidly quench metabolic activity and perform metabolite extraction using a solvent like methanol/acetonitrile/water.
-
Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify and quantify metabolites based on their retention times and mass-to-charge ratios, comparing treated to untreated samples.
-
6.4. HIF-1α Stabilization Assay (Western Blot or Immunofluorescence)
-
Principle: To detect the accumulation of HIF-1α protein in cells treated with the SDH inhibitor under normoxic conditions.
-
Methodology:
-
Treat cells with the inhibitor for various times and at different concentrations.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with an antibody specific for HIF-1α.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Alternatively, fix and permeabilize cells, stain with a fluorescently-labeled HIF-1α antibody, and visualize nuclear translocation by immunofluorescence microscopy.
-
Mandatory Visualizations
Caption: Role of SDH in the TCA Cycle and Electron Transport Chain.
Caption: Direct mechanism of action of an SDH inhibitor.
Caption: Downstream signaling effects of succinate accumulation.
References
- 1. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Core of Mitochondrial Respiration: An In-depth Technical Guide to Succinate Dehydrogenase Inhibition by Atpenin A5
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the compound "Sdh-IN-13" did not yield any publicly available information. It is presumed to be a non-standard or internal designation. This guide therefore focuses on Atpenin A5 , a well-characterized, potent, and specific inhibitor of Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II. The principles, experimental methodologies, and biological consequences detailed herein are representative of highly specific SDH inhibition and can serve as a technical reference for research in this area.
Executive Summary
Succinate dehydrogenase (SDH) is a critical enzyme complex embedded in the inner mitochondrial membrane, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). Its inhibition has profound implications for cellular metabolism, redox homeostasis, and signaling, making it a compelling target for therapeutic intervention in a range of diseases, including cancer and ischemia-reperfusion injury. Atpenin A5, a pyridinone antibiotic, is one of the most potent and specific inhibitors of SDH, targeting the ubiquinone (Coenzyme Q) binding site. This technical guide provides a comprehensive overview of the mechanism of Atpenin A5, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the key cellular pathways affected by its action.
Introduction to Succinate Dehydrogenase (Complex II)
Succinate dehydrogenase is a heterotetrameric protein complex composed of four subunits:
-
SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.
-
SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.
-
SDHC and SDHD (Membrane anchor subunits): Integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding site.
Functionally, SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle, coupled with the reduction of ubiquinone (Q) to ubiquinol (QH2) in the ETC. This process channels electrons from the TCA cycle directly into the electron transport chain.
Atpenin A5: A Potent and Specific SDH Inhibitor
Atpenin A5 is an antifungal antibiotic that exhibits highly potent and specific inhibition of SDH. Its mechanism of action involves binding to the ubiquinone-binding pocket of Complex II, thereby blocking the transfer of electrons from the iron-sulfur clusters to ubiquinone. This inhibition is of a mixed type with respect to the ubiquinone analogue, UQ2.[1] The high specificity of Atpenin A5 for Complex II, with minimal effects on other respiratory complexes, makes it an invaluable tool for studying the physiological and pathological roles of SDH.[1]
Quantitative Data: Inhibitory Potency of Atpenin A5
The inhibitory activity of Atpenin A5 against SDH (or the entire succinate-ubiquinone reductase activity) has been quantified across various species and mitochondrial preparations. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters demonstrating its high potency.
| Parameter | Biological Source | Value (nM) | Reference |
| IC50 | Bovine heart mitochondria (SDH activity) | 5.5 | [1] |
| IC50 | Bovine heart mitochondria (SQR activity) | 3.6 | [2] |
| IC50 | Rat liver mitochondria (SQR activity) | 4.3 | [1] |
| IC50 | Ascaris suum mitochondria (QFR activity) | 12 | [1] |
| IC50 | Mammalian mitochondria | 3.7 | [3][4] |
| IC50 | Nematode mitochondria | 12 | [3][4] |
| IC50 | Submitochondrial particles (SMPs) | 8.3 | [5][6] |
| IC50 | Isolated rat heart mitochondria | 9.3 | [5][6] |
| IC50 | Isolated rat cardiomyocytes | 8.5 | [5][6] |
| Ki | Bovine heart mitochondria | 1.8 | [1] |
| Ki' | Bovine heart mitochondria | 3.3 | [1] |
SQR: Succinate-ubiquinone reductase; QFR: Quinol-fumarate reductase
Core Experimental Protocols
Measurement of Succinate Dehydrogenase (SDH) Activity
This protocol describes a common method to measure the enzymatic activity of the soluble domain of Complex II using an artificial electron acceptor.
Principle: SDH activity is determined by measuring the reduction of a chromogenic substrate, such as 2-(4,5-dimethyl-2-thiazolyl)-3,5-diphenyl-2H-tetrazolium bromide (MTT), which is coupled to the oxidation of succinate. Phenazine methosulfate (PMS) acts as an intermediate electron carrier. The reduced MTT forms a colored formazan product, and the change in absorbance is monitored spectrophotometrically.[1]
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Substrate: 10 mM potassium succinate.
-
Electron Acceptor: MTT solution (e.g., 1 mg/mL in water).
-
Intermediate Electron Carrier: PMS solution (e.g., 0.2 mg/mL in water).
-
Inhibitor: Atpenin A5 stock solution in a suitable solvent (e.g., DMSO).
-
Mitochondrial preparation (e.g., isolated mitochondria or submitochondrial particles).
Procedure:
-
Prepare the reaction mixture in a microplate or cuvette containing Assay Buffer and the mitochondrial sample.
-
Add varying concentrations of Atpenin A5 or vehicle control to the respective wells/cuvettes and pre-incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).
-
Add MTT and PMS to the reaction mixture.
-
Initiate the reaction by adding potassium succinate.
-
Immediately measure the absorbance at 570 nm in kinetic mode for a set duration (e.g., 10-30 minutes).
-
The rate of change in absorbance is proportional to the SDH activity.
-
Calculate the percent inhibition for each Atpenin A5 concentration relative to the vehicle control to determine the IC50 value.
Measurement of Cellular Oxygen Consumption Rate (OCR)
This protocol outlines the use of an extracellular flux analyzer to determine the effect of Atpenin A5 on mitochondrial respiration in living cells.
Principle: The oxygen consumption rate (OCR) is a key indicator of mitochondrial respiration. An extracellular flux analyzer measures real-time changes in oxygen concentration in the medium surrounding adherent cells. By sequentially injecting different mitochondrial inhibitors, various parameters of mitochondrial function can be assessed.
Materials:
-
Extracellular flux analyzer and associated cell culture plates.
-
Cultured cells of interest.
-
Assay Medium: Typically, unbuffered DMEM supplemented with glucose, pyruvate, and glutamine.
-
Atpenin A5.
-
Mitochondrial stress test compounds:
-
Oligomycin (ATP synthase inhibitor).
-
FCCP (uncoupling agent).
-
Rotenone/Antimycin A (Complex I and III inhibitors).
-
Procedure:
-
Seed cells in the extracellular flux analyzer culture plate and allow them to adhere overnight.
-
The following day, replace the culture medium with pre-warmed Assay Medium and equilibrate the cells in a non-CO2 incubator at 37°C for approximately 1 hour.
-
Load the sensor cartridge with Atpenin A5 and the mitochondrial stress test compounds for sequential injection.
-
Place the cell plate in the extracellular flux analyzer and initiate the assay protocol.
-
Measure the basal OCR.
-
Inject Atpenin A5 at the desired concentration and measure the subsequent change in OCR. A significant drop in OCR is expected as Complex II is inhibited.
-
Optionally, subsequent injections of oligomycin, FCCP, and rotenone/antimycin A can be performed to further dissect the effects on ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Visualizations: Pathways and Workflows
Signaling Pathway: SDH Inhibition and HIF-1α Stabilization
Inhibition of SDH by Atpenin A5 leads to the accumulation of its substrate, succinate. Elevated cytosolic succinate competitively inhibits prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. When PHDs are inhibited by succinate, HIF-1α is stabilized, translocates to the nucleus, and promotes the transcription of hypoxia-associated genes, a state often referred to as "pseudohypoxia".[1][3][7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Atpenin A5, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]
- 3. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complex II inhibitor atpenin A5 protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Succinate Accumulation Is Associated with a Shift of Mitochondrial Respiratory Control and HIF-1α Upregulation in PTEN Negative Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Sdh-IN-13: A Technical Whitepaper on its Discovery and Synthesis
For Research, Scientific, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Sdh-IN-13, a novel succinate dehydrogenase (SDH) inhibitor with potent antifungal properties. This compound, also identified as compound 5IIIh , emerged from a targeted drug discovery program aimed at developing new agricultural fungicides. This guide details the rational design, synthetic route, in vitro and in vivo biological activity, and the mechanism of action of this compound, presenting a complete profile for researchers and developers in the field of agrochemicals and medicinal chemistry. All quantitative data are summarized in structured tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the core concepts of the discovery and synthesis workflow.
Introduction to this compound
This compound (Compound 5IIIh) is a novel N-(pyrazol-5-yl)benzamide derivative containing a diphenylamine moiety. It was developed through a pharmacophore recombination strategy, building upon the structure of pyrazol-5-yl-aminophenyl-benzamides. The primary mechanism of action of this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain in fungi. By disrupting this enzyme, this compound effectively blocks cellular respiration, leading to fungal cell death.
Chemical Profile:
| Identifier | Value |
| Common Name | This compound |
| Systematic Name | Compound 5IIIh |
| CAS Number | 2975187-87-0 |
| Molecular Formula | C₁₉H₁₃F₇N₄O |
| Molecular Weight | 446.32 g/mol |
Discovery and Design Strategy
The discovery of this compound was guided by a rational design approach aimed at identifying novel fungicides with high efficacy. The development process can be visualized as a logical workflow.
The core discovery process involved identifying a lead compound and then applying a pharmacophore recombination strategy to design a library of new derivatives with potentially enhanced biological activity.[1] This led to the synthesis of this compound, which was subsequently evaluated through a series of in vitro and in vivo assays to confirm its fungicidal properties and mechanism of action.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below. The specific details for the synthesis of compound 5IIIh (this compound) are based on the procedures outlined for related N-(pyrazol-5-yl)benzamide derivatives.
Detailed Experimental Protocol for Synthesis
The synthesis of this compound (5IIIh) involves the coupling of a key pyrazole amine intermediate with a substituted benzoyl chloride. The following is a representative protocol based on the synthesis of analogous compounds.
Step 1: Synthesis of the Pyrazole Amine Intermediate A mixture of a substituted hydrazine and a β-ketonitrile is refluxed in ethanol with a catalytic amount of acetic acid. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired pyrazole amine intermediate.
Step 2: Synthesis of the Substituted Benzoyl Chloride The corresponding substituted benzoic acid is refluxed with an excess of thionyl chloride for several hours. After the reaction is complete, the excess thionyl chloride is removed by distillation to yield the crude benzoyl chloride, which is used in the next step without further purification.
Step 3: Amide Coupling to form this compound (5IIIh) To a solution of the pyrazole amine intermediate in anhydrous dichloromethane, triethylamine is added, and the mixture is cooled in an ice bath. The substituted benzoyl chloride, dissolved in anhydrous dichloromethane, is then added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Biological Activity and Efficacy
This compound has demonstrated significant antifungal activity against a range of plant pathogenic fungi. Its efficacy is attributed to its potent inhibition of the succinate dehydrogenase enzyme.
In Vitro Fungicidal Activity
The in vitro fungicidal activity of this compound was evaluated against several fungal species. The half-maximal effective concentration (EC₅₀) values are summarized in the table below.
| Fungal Species | This compound (5IIIh) EC₅₀ (mg/L) | Fluxapyroxad EC₅₀ (mg/L) |
| Sclerotinia sclerotiorum | 0.37[2] | 0.27[2] |
| Valsa mali | - | 12.8[2] |
| Botrytis cinerea | - | - |
Data for Valsa mali and Botrytis cinerea for this compound were not explicitly found in the provided search results but the abstract indicates activity against them.
In Vivo Protective Efficacy
The protective antifungal properties of this compound were assessed in vivo.
| Fungal Species | Concentration (mg/L) | This compound (5IIIh) Inhibition Rate (%) | Fluxapyroxad Inhibition Rate (%) |
| Sclerotinia sclerotiorum | 100 | 96.8[2] | 99.6[2] |
| Valsa mali | 100 | 62.9[2] | 11.1[2] |
Succinate Dehydrogenase (SDH) Enzyme Inhibition
The inhibitory activity of this compound against the SDH enzyme confirms its mechanism of action.
| Parameter | Value |
| IC₅₀ | 13.7 µg/mL |
Mechanism of Action: SDH Inhibition
This compound functions by inhibiting the succinate dehydrogenase enzyme complex (Complex II) in the mitochondrial respiratory chain. This inhibition disrupts the conversion of succinate to fumarate in the Krebs cycle and blocks the transfer of electrons to the ubiquinone pool, thereby halting ATP production and leading to fungal cell death.
Experimental Protocol for SDH Inhibition Assay
The following is a generalized protocol for determining the SDH inhibitory activity of a compound.
-
Mitochondria Isolation: Fungal mycelia are harvested, and mitochondria are isolated by differential centrifugation.
-
Enzyme Reaction: The reaction mixture contains isolated mitochondria, a buffer solution (e.g., Tris-HCl), succinate as the substrate, and an artificial electron acceptor such as 2,6-dichloroindophenol (DCIP).
-
Inhibitor Addition: Various concentrations of this compound (dissolved in DMSO) are added to the reaction mixture.
-
Activity Measurement: The reduction of the electron acceptor is monitored spectrophotometrically over time. The rate of the reaction is proportional to the SDH activity.
-
IC₅₀ Calculation: The concentration of this compound that causes 50% inhibition of the SDH activity (IC₅₀) is calculated from the dose-response curve.
Conclusion
This compound is a potent and promising novel fungicide with a well-defined mechanism of action targeting the succinate dehydrogenase enzyme. Its discovery through a rational, pharmacophore-based design strategy and its significant in vitro and in vivo efficacy highlight its potential for further development in crop protection. The detailed synthetic and biological data presented in this whitepaper provide a solid foundation for researchers and developers interested in this new class of SDH inhibitors.
References
- 1. Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Target Validation of Sdh-IN-13 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH), a critical enzyme complex also known as mitochondrial complex II, serves as a key intersection between the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] Its role in cellular metabolism and energy production is fundamental. In recent years, SDH has emerged as a significant tumor suppressor, with loss-of-function mutations being drivers in various cancers, including paragangliomas, pheochromocytomas, and gastrointestinal stromal tumors (GISTs).[3][4][5] The inhibition of SDH in cancer cells disrupts metabolic pathways, leading to the accumulation of the oncometabolite succinate. This guide provides a comprehensive overview of the target validation process for a novel hypothetical inhibitor, Sdh-IN-13, focusing on its mechanism of action, target engagement, and cellular effects in cancer cells.
Core Mechanism of Action: The Pseudohypoxic Pathway
The primary mechanism triggered by the inhibition of SDH by this compound is the accumulation of cellular succinate.[3] Elevated succinate levels competitively inhibit α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylases (PHDs).[3][6] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation.[7][8] By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, even in the presence of oxygen—a state known as pseudohypoxia.[3][9] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes that promote cancer cell survival, angiogenesis, and metabolic reprogramming to favor glycolysis.[8][10] A secondary effect of SDH inhibition can be the generation of reactive oxygen species (ROS), which can further contribute to cellular stress and induce apoptosis.[9]
Target Engagement Validation
Confirming that a compound directly interacts with its intended target within the complex cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify target engagement in living cells without requiring any modification to the compound or the protein.[11][12] The principle is based on ligand-induced thermal stabilization; when this compound binds to SDH, it increases the protein's resistance to heat-induced denaturation.[12]
Experimental Protocol: Western Blot-Based CETSA (WB-CETSA)
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549, MCF-7) and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a protein buffer. Aliquot the cell suspension into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[13]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]
-
Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard assay (e.g., BCA). Prepare samples for SDS-PAGE by adding loading buffer.
-
Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.[14]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for an SDH subunit (e.g., SDHB) overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities. Plot the normalized band intensity against temperature for both this compound-treated and vehicle-treated samples to generate melting curves. A rightward shift in the curve for the treated sample indicates thermal stabilization and confirms direct target engagement.
Cellular Effects and Pathway Validation
Following confirmation of direct target engagement, the next step is to validate that this compound elicits the expected downstream cellular effects, namely HIF-1α stabilization and induction of apoptosis.
Quantitative Data Presentation
The efficacy and cellular impact of this compound can be quantified and summarized. The following tables present hypothetical data for this compound across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) [± SD] |
|---|---|---|---|
| A549 | Lung Carcinoma | 48h | 14.5 [± 2.1] |
| MCF-7 | Breast Adenocarcinoma | 48h | 21.2 [± 3.5] |
| PANC-1 | Pancreatic Carcinoma | 48h | 18.8 [± 2.9] |
| Du-145 | Prostate Carcinoma | 48h | 11.7 [± 1.8] |
| HCT-116 | Colon Carcinoma | 48h | 25.4 [± 4.0] |
IC50 values are hypothetical, based on typical ranges for small molecule inhibitors.[16][17]
Table 2: Effect of this compound (15 µM, 24h) on Protein Expression in A549 Cells
| Protein Target | Cellular Role | Fold Change vs. Control [± SD] |
|---|---|---|
| SDHB | SDH Subunit | 0.98 [± 0.1] (No change expected) |
| HIF-1α | Transcription Factor | 4.7 [± 0.6] |
| Cleaved Caspase-3 | Apoptosis Effector | 3.9 [± 0.5] |
| Cleaved PARP | Apoptosis Marker | 3.2 [± 0.4] |
Data represents hypothetical quantification from Western blot analysis.
Table 3: Induction of Apoptosis by this compound (15 µM, 48h) in A549 Cells
| Cell Population | Vehicle Control (%) | This compound Treated (%) |
|---|---|---|
| Viable (Annexin V-/PI-) | 94.1 | 55.3 |
| Early Apoptotic (Annexin V+/PI-) | 2.5 | 28.4 |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | 3.4 | 16.3 |
Data represents hypothetical results from Annexin V/PI flow cytometry analysis.
Experimental Protocols
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Harvest cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Transfer: Perform SDS-PAGE and protein transfer as described in the CETSA protocol.
-
Antibody Incubation: Incubate membranes with primary antibodies against HIF-1α, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensity and normalize to the loading control to determine relative protein expression.
The externalization of phosphatidylserine (PS) on the outer plasma membrane is an early hallmark of apoptosis. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), is used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.[19]
-
Cell Preparation: Treat cells with this compound for the desired time (e.g., 24-48 hours).
-
Harvesting: Collect both the adherent and floating cells. Wash the cells with cold PBS and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide solution to the cells.[19][20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add additional 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use FITC signal detector (FL1) for Annexin V and phycoerythrin signal detector (FL2) for PI.[19]
Conclusion
The target validation of an SDH inhibitor like this compound is a multi-step process that requires rigorous biophysical and cell-based assays. This guide outlines a systematic approach, beginning with the confirmation of direct target engagement using CETSA, followed by the validation of the downstream molecular consequences, such as HIF-1α stabilization. Finally, phenotypic assays, including cytotoxicity and apoptosis analysis, provide crucial data on the compound's efficacy in cancer cells. The successful execution of these experiments provides the necessary evidence to advance a promising SDH inhibitor through the drug development pipeline.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. researchgate.net [researchgate.net]
- 3. SDH defective cancers: molecular mechanisms and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SDH mutations in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Effects of Succinate Dehydrogenase Loss in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Cell Metabolism in Hypoxia: Role of HIF-1 as Key Regulator and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism [frontiersin.org]
- 9. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-Inducible Factors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. youtube.com [youtube.com]
An In-depth Technical Guide on the Role of Succinate Dehydrogenase Inhibitors in Cellular Respiration
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document provides a comprehensive overview of the role of succinate dehydrogenase (SDH) inhibitors in cellular respiration. Following an extensive search, no specific public domain data could be retrieved for a compound designated "Sdh-IN-13." It is plausible that this is a novel, internal, or otherwise uncatalogued compound. Therefore, this guide will focus on the well-characterized succinate dehydrogenase inhibitor, Succinate Dehydrogenase-IN-1 (referred to hereafter as SDH-IN-1) , to illustrate the core principles and experimental considerations relevant to this class of molecules. The methodologies and data presentation formats provided herein are designed to be broadly applicable to the study of other SDH inhibitors.
Introduction to Succinate Dehydrogenase and its Inhibition
Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism, participating in both the citric acid (TCA) cycle and the electron transport chain (ETC).[1][2][3] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[1][2][4] The electrons harvested from this reaction are then transferred to ubiquinone (Coenzyme Q), reducing it to ubiquinol, which subsequently shuttles the electrons to Complex III of the ETC.[1][2] This electron transfer is essential for generating the proton gradient that drives ATP synthesis via oxidative phosphorylation.
Succinate dehydrogenase inhibitors (SDHIs) are a class of compounds that bind to and block the activity of SDH.[5][6] By inhibiting this enzyme, SDHIs disrupt both the TCA cycle and the ETC, leading to a decrease in cellular respiration and ATP production.[7] This mechanism of action has made SDHIs valuable tools in agricultural applications as fungicides and has garnered interest in their potential as therapeutic agents, particularly in oncology, due to the role of metabolic reprogramming in cancer.[1][7]
Quantitative Data for SDH-IN-1
The following table summarizes the key quantitative data for the well-characterized SDH inhibitor, SDH-IN-1. This format allows for a clear and concise presentation of its inhibitory and biological activities.
| Parameter | Value | Target/Organism | Reference |
| IC50 | 0.94 µM | Succinate Dehydrogenase | [8] |
| Kd | 22.4 µM | Succinate Dehydrogenase | [8] |
| EC50 | 0.04 µM | Rhizoctonia solani | [8] |
| EC50 | 1.13 µM | Sclerotinia sclerotiorum | [8] |
| EC50 | 1.61 µM | Monilinia fructicola | [8] |
| EC50 | 1.21 µM | Botrytis cinerea | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SDH inhibitors like SDH-IN-1.
Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay
This assay determines the in vitro potency of a compound in inhibiting the enzymatic activity of SDH.
Principle: The activity of SDH is measured by monitoring the reduction of a specific substrate, which is coupled to a colorimetric or fluorometric readout. The rate of this reaction is measured in the presence and absence of the inhibitor.
Materials:
-
Isolated mitochondria or purified SDH enzyme
-
Succinate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichlorophenolindophenol (DCPIP) (redox dye)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (e.g., SDH-IN-1) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DCPIP, and decylubiquinone in a 96-well plate.
-
Add varying concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known SDH inhibitor).
-
Initiate the reaction by adding the isolated mitochondria or purified SDH enzyme.
-
Immediately after, add succinate to start the enzymatic reaction.
-
Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of decrease is proportional to the SDH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Respiration Assay (Oxygen Consumption Rate)
This assay measures the effect of an inhibitor on the overall respiratory capacity of intact cells.
Principle: The oxygen consumption rate (OCR) of living cells is a direct measure of mitochondrial respiration. An extracellular flux analyzer is used to monitor changes in OCR in real-time upon the addition of an inhibitor.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Test compound (e.g., SDH-IN-1)
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed the cells in a specialized microplate for the extracellular flux analyzer and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with the assay medium and incubate the cells in a CO2-free incubator for one hour prior to the assay.
-
Load the sensor cartridge with the test compound and the mitochondrial stress test reagents.
-
Place the cell plate and the sensor cartridge into the extracellular flux analyzer.
-
Measure the basal OCR.
-
Inject the test compound and monitor the change in OCR to determine the inhibitory effect on cellular respiration.
-
Subsequently, inject oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Analyze the data to quantify the impact of the test compound on these respiratory parameters.
Visualizing the Mechanism of Action
Diagrams are invaluable for illustrating complex biological pathways and the points of intervention by inhibitors.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by SDH-IN-1.
References
- 1. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Effect of the Fungicides - Succinate dehydrogenase Inhibitors On Neurodevelopment | ANR [anr.fr]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
The Impact of Sdh-IN-13 on Krebs Cycle Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-13, as an inhibitor of succinate dehydrogenase (SDH), profoundly disrupts the Krebs cycle, a central metabolic pathway. This guide provides an in-depth analysis of the metabolic consequences of this compound action, focusing on the quantitative shifts in Krebs cycle intermediates. By inhibiting the enzymatic conversion of succinate to fumarate, this compound induces a significant accumulation of succinate and a corresponding depletion of downstream metabolites. This perturbation has far-reaching effects on cellular metabolism and signaling, making it a critical area of study for researchers in oncology, metabolism, and drug development. This document summarizes the expected quantitative changes in Krebs cycle intermediates following SDH inhibition, outlines detailed experimental protocols for their measurement, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to Succinate Dehydrogenase and this compound
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a unique enzyme that participates in both the Krebs cycle and the electron transport chain.[1][2] In the Krebs cycle, it catalyzes the oxidation of succinate to fumarate.[2] This reaction is coupled to the reduction of ubiquinone to ubiquinol in the electron transport chain, directly linking cellular respiration to energy production.[2]
This compound is a potent and specific inhibitor of SDH. By blocking the active site of SDH, this compound prevents the conversion of succinate to fumarate, leading to a bottleneck in the Krebs cycle. The primary and most direct consequence of this inhibition is the intracellular accumulation of succinate.[3] This buildup, in turn, leads to a significant decrease in the levels of downstream metabolites, including fumarate and malate.[3] The altered concentrations of these metabolites have been implicated in various cellular processes, including epigenetic reprogramming and pro-oncogenic signaling.[3][4]
Quantitative Effects of SDH Inhibition on Krebs Cycle Intermediates
While specific quantitative data for this compound is limited in publicly available literature, studies utilizing genetic knockdown of SDH subunits (e.g., SDHB) or other SDH inhibitors provide a strong predictive model for its effects. The following tables summarize the expected quantitative changes in Krebs cycle intermediates based on these analogous studies.
Table 1: Succinate-to-Fumarate Ratio Following SDH Inhibition
| Condition | Cell/Tissue Type | Succinate-to-Fumarate Ratio | Fold Change vs. Control | Reference |
| Control | Mouse Tumor Tissue (MTT) | 2.45 | - | [5] |
| SDHB-silenced | Mouse Tumor Tissue (MTT) | 7.53 | 3.07 | [5] |
| Apparently Sporadic PHEOs/PGLs | Human Tumor Tissue | 6.3 ± 2.0 | - | [5] |
| SDHB-related PGLs | Human Tumor Tissue | 238.6 ± 327.2 | ~37.9 | [5] |
| SDHD-related PGLs | Human Tumor Tissue | 60.24 ± 36.58 | ~9.6 | [5] |
PHEOs/PGLs: Pheochromocytomas and Paragangliomas
Table 2: Relative Abundance of Krebs Cycle Intermediates Following SDH Inhibition
| Metabolite | Expected Change | Rationale |
| Citrate | Likely Decreased | Reduced flux through the later stages of the Krebs cycle may lead to feedback inhibition of earlier enzymatic steps, including citrate synthase. |
| Isocitrate | Likely Decreased | Follows the expected trend of citrate. |
| α-Ketoglutarate | Likely Decreased | Reduced regeneration of oxaloacetate may slow the initial condensation reaction with acetyl-CoA, leading to a decrease in upstream intermediates. |
| Succinyl-CoA | Potentially Increased | As the precursor to succinate, its levels may increase due to the downstream blockage. |
| Succinate | Significantly Increased | Direct consequence of SDH inhibition, leading to accumulation of the enzyme's substrate.[3] |
| Fumarate | Significantly Decreased | Direct consequence of SDH inhibition, preventing the formation of the enzyme's product.[3] |
| Malate | Significantly Decreased | As a downstream product of fumarate hydration, its levels are expected to decrease in line with reduced fumarate concentrations.[3] |
| Oxaloacetate | Likely Decreased | Reduced levels of malate, its direct precursor, will lead to decreased oxaloacetate concentrations. |
Signaling Pathways and Experimental Workflows
The Krebs Cycle and the Point of this compound Inhibition
The following diagram illustrates the Krebs cycle and highlights the specific enzymatic step inhibited by this compound.
Experimental Workflow for Metabolite Analysis
This diagram outlines a typical workflow for quantifying Krebs cycle intermediates in response to this compound treatment.
Detailed Experimental Protocols
The following is a representative protocol for the analysis of Krebs cycle intermediates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on established methodologies.[6]
Cell Culture and Treatment
-
Seed cells (e.g., A431, SW480) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.
Metabolite Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Perform metabolic quenching by adding a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v), to the culture plate.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples vigorously and incubate on ice for 10-15 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the metabolites and transfer to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A pentafluorophenyl (PFP) column is often used for good separation of polar Krebs cycle intermediates.
-
Mobile Phase A: 0.5% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase is used to elute the metabolites.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the detection of Krebs cycle acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, using specific precursor-to-product ion transitions for each metabolite.
-
Instrumentation: A triple quadrupole mass spectrometer is ideal for targeted quantitative analysis.
-
Data Analysis
-
Peak integration and quantification are performed using the instrument's software.
-
Metabolite concentrations are normalized to an internal standard and the cell number or protein content.
-
Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of changes in metabolite levels between treated and control groups.
Conclusion
This compound, as a specific inhibitor of succinate dehydrogenase, serves as a powerful tool to probe the metabolic and signaling roles of the Krebs cycle. Its application leads to a predictable and significant alteration in the landscape of Krebs cycle intermediates, most notably a dramatic increase in the succinate-to-fumarate ratio. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess these changes, furthering our understanding of the profound impact of SDH inhibition on cellular physiology and pathology. This knowledge is paramount for the continued development of targeted therapies that exploit the metabolic vulnerabilities of diseases such as cancer.
References
- 1. Metabolic Effects of Succinate Dehydrogenase Loss in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS based cell metabolic profiling of tumor cells: a new predictive method for research on the mechanism of action of anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism [dspace.mit.edu]
- 5. Succinate-to-Fumarate Ratio as a New Metabolic Marker to Detect the Presence of SDHB/D-related Paraganglioma: Initial Experimental and Ex Vivo Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of simultaneous quantitative analysis of tricarboxylic acid cycle metabolites to identify specific metabolites in cancer cells by targeted metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanisms of Sdh-IN-13 and Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It uniquely participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). By catalyzing the oxidation of succinate to fumarate, SDH links cellular metabolism to energy production. Inhibition of SDH can lead to profound mitochondrial dysfunction, a state implicated in various pathologies, including cancer. This technical guide provides an in-depth exploration of the molecular consequences of SDH inhibition, using the hypothetical inhibitor Sdh-IN-13 as a model compound. The guide details the core mechanisms of action, outlines experimental protocols for characterization, and presents the downstream signaling effects.
Mechanism of Action: The Consequences of SDH Inhibition
This compound is a putative inhibitor of the succinate dehydrogenase complex. Its mechanism of action is presumed to involve the direct binding to one of the SDH subunits, thereby blocking its catalytic activity. This inhibition sets off a cascade of events within the mitochondria and the cell, leading to significant metabolic reprogramming and cellular stress.
The primary consequences of SDH inhibition by a compound like this compound include:
-
Succinate Accumulation: The most immediate effect of SDH inhibition is the buildup of its substrate, succinate, within the mitochondrial matrix. This accumulation is a hallmark of SDH deficiency.
-
Disruption of the TCA Cycle and Electron Transport Chain: As a key component of both pathways, SDH inhibition leads to a bottleneck in the TCA cycle and a reduction in the flux of electrons to the ubiquinone pool in the ETC.
-
Altered Cellular Bioenergetics: The reduced electron flow through the ETC impairs oxidative phosphorylation, leading to a decrease in mitochondrial ATP production.
-
Increased Production of Reactive Oxygen Species (ROS): Dysfunctional electron transport at complex II can lead to the generation of superoxide radicals, contributing to oxidative stress.
-
Pseudohypoxia and HIF-1α Stabilization: The accumulated succinate can inhibit prolyl hydroxylases, enzymes responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This leads to the stabilization of HIF-1α even under normoxic conditions, a state known as pseudohypoxia, which in turn activates a transcriptional program associated with angiogenesis, glycolysis, and cell survival.
Quantitative Data for this compound
Comprehensive quantitative data for this compound in mammalian systems is not extensively available in the public domain. The following tables are presented as a template for the types of data that should be generated when characterizing a novel SDH inhibitor. The provided protocols in the subsequent sections detail the methodologies to acquire this data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SDH Enzyme Activity) | To Be Determined | Isolated Mitochondria | Protocol 1 |
| EC50 (Cellular Respiration) | To Be Determined | e.g., HeLa, HepG2 | Protocol 2 |
| EC50 (ATP Production) | To Be Determined | e.g., HeLa, HepG2 | Protocol 3 |
| EC50 (ROS Production) | To Be Determined | e.g., HeLa, HepG2 | Protocol 4 |
| EC50 (HIF-1α Stabilization) | To Be Determined | e.g., HeLa, HepG2 | Protocol 6 |
Table 2: Cytotoxicity and In Vivo Toxicity of this compound
| Parameter | Value | Species/System | Reference |
| CC50 (Cell Viability) | To Be Determined | e.g., HeLa, HepG2 | Protocol 7 |
| LD50 (Acute Toxicity) | To Be Determined | e.g., Mouse, Rat | - |
| NOAEL (Sub-chronic Toxicity) | To Be Determined | e.g., Mouse, Rat | - |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of an SDH inhibitor like this compound on mitochondrial function.
Protocol 1: Measurement of SDH Activity
This protocol measures the enzymatic activity of SDH in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 2 mM K2HPO4, pH 7.4)
-
Succinate
-
Decylubiquinone (DBQ)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Potassium cyanide (KCN)
-
Rotenone
-
This compound (or other inhibitor)
-
Spectrophotometer
Procedure:
-
Resuspend isolated mitochondria in assay buffer.
-
To a cuvette, add assay buffer, KCN (to inhibit complex IV), and rotenone (to inhibit complex I).
-
Add the mitochondrial suspension.
-
Add this compound at various concentrations.
-
Add DCPIP and DBQ.
-
Initiate the reaction by adding succinate.
-
Immediately measure the reduction of DCPIP by monitoring the decrease in absorbance at 600 nm.
-
Calculate the rate of DCPIP reduction to determine SDH activity.
-
Plot the activity against the inhibitor concentration to determine the IC50.
Protocol 2: Mitochondrial Respiration Assay (Oxygen Consumption Rate)
This protocol measures the effect of this compound on cellular respiration using a Seahorse XF Analyzer.
Materials:
-
Adherent cells (e.g., HeLa, HepG2)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Assay Medium
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time.
-
Replace the culture medium with Seahorse XF Assay Medium and incubate in a CO2-free incubator.
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer and initiate the assay.
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject the inhibitors and measure the OCR after each injection to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the data to determine the effect of this compound on mitochondrial respiration.
Protocol 3: ATP Production Assay
This protocol quantifies cellular ATP levels after treatment with this compound.
Materials:
-
Cells in a 96-well plate
-
This compound
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound.
-
At the end of the treatment period, lyse the cells according to the ATP assay kit protocol.
-
Add the luciferase-luciferin reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations.
-
Calculate the ATP concentration in the samples based on the standard curve.
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
This protocol measures the generation of mitochondrial ROS using a fluorescent probe.
Materials:
-
Cells in a 96-well plate or on coverslips
-
This compound
-
MitoSOX™ Red or other mitochondrial ROS indicator
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells and treat with this compound.
-
Load the cells with MitoSOX™ Red by incubating them with the probe in the dark.
-
Wash the cells to remove excess probe.
-
Counterstain with Hoechst 33342 if desired.
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader.
-
Quantify the fluorescence intensity to determine the level of mitochondrial ROS.
Protocol 5: Measurement of Succinate Accumulation
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify intracellular succinate levels.[1]
Materials:
-
Cell pellets
-
Methanol/water/chloroform extraction buffer
-
LC-MS system
Procedure:
-
Culture and treat cells with this compound.
-
Harvest the cells and perform a metabolite extraction using a cold methanol/water/chloroform buffer.
-
Separate the polar and non-polar phases by centrifugation.
-
Collect the polar phase containing succinate.
-
Analyze the sample using an LC-MS system equipped with a suitable column for organic acid separation.
-
Quantify the succinate peak by comparing it to a standard curve of known succinate concentrations.
Protocol 6: Western Blot for HIF-1α Stabilization
This protocol detects the stabilization of HIF-1α protein in response to this compound treatment.[2][3][4]
Materials:
-
Cell lysates
-
Protein electrophoresis equipment
-
PVDF membrane
-
Primary antibody against HIF-1α
-
Secondary HRP-conjugated antibody
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound.
-
Lyse the cells in a buffer containing protease inhibitors. To enhance HIF-1α stability during extraction, cobalt chloride can be included in the lysis buffer.[2][3]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against HIF-1α.
-
Wash and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Protocol 7: Cytotoxicity Assay
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Cells in a 96-well plate
-
This compound
-
MTT or LDH assay kit
-
Spectrophotometer or plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
After the desired incubation period, perform either an MTT assay (measures metabolic activity) or an LDH assay (measures membrane integrity) according to the kit instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the viability against the inhibitor concentration to determine the CC50.
Signaling Pathways and Experimental Workflows
The inhibition of SDH by this compound initiates a signaling cascade, primarily through the accumulation of succinate and the subsequent stabilization of HIF-1α. The following diagrams, generated using Graphviz, illustrate these key relationships.
Conclusion
The inhibition of succinate dehydrogenase represents a compelling therapeutic strategy, particularly in the context of diseases characterized by metabolic dysregulation such as cancer. A thorough understanding of the molecular consequences of SDH inhibition is paramount for the development of effective and safe therapeutic agents. This guide provides a comprehensive framework for the investigation of putative SDH inhibitors like this compound. By employing the detailed experimental protocols and understanding the core signaling pathways, researchers can effectively characterize novel compounds and advance the development of targeted metabolic therapies. The provided diagrams and tables serve as a roadmap for the systematic evaluation of such compounds, from initial enzymatic assays to in vivo efficacy and toxicity studies.
References
Methodological & Application
Application Notes and Protocols: Sdh-IN-13 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the solubility and stability of the small molecule Sdh-IN-13 in Dimethyl Sulfoxide (DMSO). Given that DMSO is a widely used solvent for compound storage and in various biological assays, understanding the behavior of this compound in this solvent is critical for ensuring data quality and reproducibility.[1][2]
Solubility of this compound in DMSO
The solubility of a compound in DMSO is a key parameter for creating stock solutions of desired concentrations. Kinetic solubility is often determined in early drug discovery to get a rapid assessment.[3]
Quantitative Solubility Data
The following table can be used to summarize the experimentally determined kinetic solubility of this compound in DMSO.
| Parameter | Value | Method Used |
| Kinetic Solubility in DMSO | User-determined value (e.g., mg/mL or mM) | Nephelometry / UV Spectrophotometry |
| Observation Temperature | User-determined value (°C) | - |
| Incubation Time | User-determined value (hours) | - |
Experimental Protocol: Determination of Kinetic Solubility
This protocol outlines the steps to determine the kinetic solubility of this compound in an aqueous buffer after being dissolved in DMSO. This is a common scenario for in vitro biological assays. The protocol is based on general methods for small molecule solubility assessment.[3][4]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
96-well microtiter plates (clear bottom for UV-Vis, black for nephelometry)
-
Pipettes and tips
-
Plate shaker
-
Incubator
-
Nephelometer or UV/Vis plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
-
Serial Dilution in DMSO:
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
Dispense a small, fixed volume (e.g., 2 µL) of each DMSO concentration into the wells of a 96-well plate.
-
Rapidly add a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS) to each well. This will result in a consistent final DMSO concentration (e.g., 1%).
-
-
Incubation:
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours) with gentle shaking.[4]
-
-
Measurement:
-
For Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound. The highest concentration that does not show a significant increase in scattering compared to the blank is considered the kinetic solubility.[1][2]
-
For UV/Vis Spectrophotometry: After incubation, filter the solutions to remove any precipitate.[4] Measure the absorbance of the filtrate at the λmax of this compound. Create a standard curve using the DMSO dilutions and determine the highest concentration that remains in solution.
-
Workflow for Kinetic Solubility Determination
Caption: Workflow for determining the kinetic solubility of this compound.
Stability of this compound in DMSO
Assessing the stability of this compound in DMSO is crucial for ensuring that the stored compound does not degrade over time, which could lead to inaccurate experimental results.[5] Stability can be affected by factors such as storage temperature, time, and the presence of water.[5][6]
Quantitative Stability Data
The following table can be used to summarize the stability of this compound in DMSO under various conditions. Purity can be assessed using methods like HPLC.
| Storage Condition | Time Point | % Purity of this compound | Degradation Products Observed |
| -80°C | 0 months | User-determined value | User-determined observation |
| 6 months | User-determined value | User-determined observation | |
| -20°C | 0 months | User-determined value | User-determined observation |
| 1 month | User-determined value | User-determined observation | |
| 3 months | User-determined value | User-determined observation | |
| 4°C | 0 days | User-determined value | User-determined observation |
| 7 days | User-determined value | User-determined observation | |
| Room Temperature | 0 hours | User-determined value | User-determined observation |
| 24 hours | User-determined value | User-determined observation |
Experimental Protocol: DMSO Stability Assessment
This protocol provides a framework for evaluating the stability of this compound in DMSO under different storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade solvents
-
Autosampler vials
-
HPLC system with a suitable column and detector (e.g., UV or MS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 1 mM).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple autosampler vials to avoid repeated freeze-thaw cycles.[7]
-
Store the aliquots under different temperature conditions: -80°C, -20°C, 4°C, and room temperature. Protect from light where necessary.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 3, 6 months for frozen samples; 0, 1, 7, 14 days for refrigerated and room temperature samples), retrieve an aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
-
HPLC Analysis:
-
Dilute the samples with an appropriate solvent to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Analyze the chromatograms to determine the peak area of this compound and any new peaks corresponding to degradation products.
-
-
Data Evaluation:
-
Calculate the purity of this compound at each time point relative to the initial (time 0) sample.
-
A significant decrease in the main peak area or the appearance of new peaks indicates degradation. A study on various compounds found that 85% were stable in a DMSO/water mixture for 2 years at 4°C.[5]
-
Workflow for DMSO Stability Study
Caption: Workflow for assessing the stability of this compound in DMSO.
General Recommendations for Handling this compound in DMSO
-
Use High-Purity DMSO: Use anhydrous, high-purity DMSO to minimize water content, which can affect compound stability.[5][6] DMSO is very hygroscopic and will readily absorb moisture from the air.[8]
-
Storage: For long-term storage, it is recommended to store this compound stock solutions at -80°C.[7] For short-term storage (up to a month), -20°C is generally acceptable.[7]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes.[7]
-
Final Concentration in Assays: When using this compound in cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.[7]
References
- 1. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sdh-IN-13 in Combination with PARP Inhibitors for SDH-Deficient Cancers
Disclaimer: The compound "Sdh-IN-13" could not be specifically identified in publicly available literature. The following application notes and protocols are based on the established mechanisms of succinate dehydrogenase (SDH) inhibition and its synergistic potential with other anticancer agents, particularly PARP inhibitors, in the context of SDH-deficient tumors. "this compound" is used as a hypothetical name for a representative SDH inhibitor.
Introduction
Succinate dehydrogenase (SDH) is a critical enzyme complex that functions in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Germline or somatic mutations in the genes encoding SDH subunits (SDHA, SDHB, SDHC, SDHD) are associated with various cancers, including paragangliomas, pheochromocytomas, and gastrointestinal stromal tumors (GIST).[1][2] Loss of SDH function leads to the accumulation of its substrate, succinate, which acts as an oncometabolite.[3] This accumulation has profound effects on cellular signaling, including the induction of a pseudohypoxic state and epigenetic reprogramming, which can create vulnerabilities that can be exploited therapeutically.
One such vulnerability arises from the impairment of the homologous recombination (HR) DNA repair pathway in SDH-deficient cells. This creates a synthetic lethal relationship with inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for single-strand break repair. This document provides a detailed overview of the preclinical evaluation of a hypothetical SDH inhibitor, this compound, in combination with a PARP inhibitor for the treatment of SDH-deficient cancers.
Mechanism of Action: Synergistic Lethality
Inhibition of SDH by this compound leads to an intracellular accumulation of succinate. Elevated succinate competitively inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs) and histone demethylases. Inhibition of PHDs stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), even in the presence of oxygen, leading to a "pseudohypoxic" state that promotes angiogenesis and metabolic reprogramming.[3] The inhibition of histone demethylases leads to widespread hypermethylation and epigenetic alterations.
Crucially, the metabolic and epigenetic dysregulation caused by SDH inhibition is thought to impair the HR pathway of DNA double-strand break repair. This renders cancer cells highly dependent on other DNA repair mechanisms, such as PARP-mediated single-strand break repair. When PARP is inhibited, single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept of synthetic lethality forms the basis for the powerful synergistic effect observed when combining an SDH inhibitor with a PARP inhibitor in SDH-deficient tumors.
Data Presentation
The following tables present illustrative data for the combination of this compound (hypothetical) and the PARP inhibitor, Olaparib, in an SDHB-deficient cancer cell line. This data reflects the expected synergistic interaction based on the described mechanism of action.
Table 1: In Vitro Cytotoxicity of this compound and Olaparib in SDHB-deficient Cells
| Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| This compound (hypothetical) | 1.5 | - |
| Olaparib | 0.8 | - |
| This compound + Olaparib (1:1 ratio) | - | 0.4 |
A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Antitumor Efficacy of this compound and Olaparib Combination
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound (hypothetical) | 10 mg/kg, p.o., QD | 35 |
| Olaparib | 50 mg/kg, p.o., QD | 40 |
| This compound + Olaparib | 10 mg/kg + 50 mg/kg, p.o., QD | 85 |
Tumor growth inhibition is measured at the end of the study compared to the vehicle control group.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxicity of this compound and a PARP inhibitor, alone and in combination, and for calculating the Combination Index (CI).
Materials:
-
SDHB-deficient cancer cell line
-
Complete growth medium
-
96-well plates
-
This compound (hypothetical) and PARP inhibitor (e.g., Olaparib)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.
-
For single-drug treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentration ratios (e.g., a constant ratio based on their individual IC50 values).
-
Include vehicle-treated wells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for the individual drugs using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software such as CompuSyn to determine if the combination is synergistic, additive, or antagonistic.
Western Blotting for DNA Damage Markers
This protocol is to assess the mechanism of synergy by detecting markers of DNA damage and apoptosis.
Materials:
-
SDHB-deficient cancer cell line
-
6-well plates
-
This compound (hypothetical) and PARP inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, the PARP inhibitor, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
In Vivo Tumor Xenograft Study
This protocol outlines an in vivo study to evaluate the antitumor efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
SDHB-deficient cancer cell line
-
Matrigel
-
This compound (hypothetical) and PARP inhibitor formulated for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10^6 SDHB-deficient cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: PARP inhibitor
-
Group 4: this compound + PARP inhibitor
-
-
Administer the treatments daily (or as determined by pharmacokinetic studies) via the appropriate route (e.g., oral gavage).
-
Measure tumor volume with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Sdh-IN-13 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Sdh-IN-13, a succinate dehydrogenase (SDH) inhibitor, in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound and provides systematic steps to identify and overcome resistance.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased sensitivity to this compound (IC50 increase >10-fold) | 1. Target Alteration: Mutations in the this compound binding site within the SDH complex (SDHA, SDHB, SDHC, or SDHD subunits). | 1. Sequence SDH Subunits: Perform Sanger or next-generation sequencing of the coding regions of SDHA, SDHB, SDHC, and SDHD genes to identify potential mutations. |
| 2. Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1). | 2. Assess Efflux Pump Activity: Use flow cytometry-based efflux assays with substrates like rhodamine 123. Perform Western blot or qPCR to check for overexpression of common ABC transporters. | |
| 3. Activation of Bypass Pathways: Upregulation of alternative metabolic or survival pathways to compensate for SDH inhibition. | 3. Profile Cellular Metabolism: Use a Seahorse XF Analyzer to assess mitochondrial respiration and glycolysis. Perform phosphoproteomic or transcriptomic analysis to identify activated signaling pathways (e.g., PI3K/Akt/mTOR). | |
| Heterogeneous response to this compound within a cell population | Clonal Selection: Pre-existing resistant clones within the parental cell line population are selected for during treatment. | Isolate and Characterize Subclones: Perform single-cell cloning to isolate resistant and sensitive populations. Characterize the molecular differences between these clones as described above. |
| This compound shows initial efficacy, but resistance emerges over time | Acquired Resistance: Development of resistance mechanisms under prolonged drug exposure. | Establish a Resistant Cell Line: Culture the parental cell line with gradually increasing concentrations of this compound to generate a resistant model. Use this model to investigate the acquired resistance mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, this compound disrupts cellular respiration and energy production, leading to an accumulation of the oncometabolite succinate, which can promote anti-tumor effects.[1]
Q2: What are the most common mechanisms of resistance to SDH inhibitors?
A2: Based on studies of SDH inhibitors in other fields, the most common resistance mechanisms are:
-
Target-site mutations: Alterations in the amino acid sequence of the SDH subunits (primarily SDHB, SDHC, and SDHD) can reduce the binding affinity of the inhibitor.[1][2][3][4]
-
Increased drug efflux: Upregulation of membrane transporters that actively pump the drug out of the cell, reducing its intracellular concentration.
Q3: How can I confirm if my cells have a mutation in an SDH subunit?
A3: You can amplify the coding regions of the SDHA, SDHB, SDHC, and SDHD genes from the genomic DNA of your resistant cells using PCR and then perform Sanger sequencing. Comparing the sequences to a reference sequence from the parental, sensitive cell line will reveal any mutations.
Q4: Are there any known combination strategies to overcome this compound resistance?
A4: While specific combination therapies for this compound are not yet established, strategies for overcoming resistance to other mitochondrial-targeting drugs may be effective. These include:
-
Targeting bypass pathways: If resistant cells show increased glycolysis, combining this compound with a glycolysis inhibitor (e.g., 2-deoxyglucose) could be synergistic.[5]
-
Inhibiting drug efflux: Co-administration with an inhibitor of ABC transporters, such as verapamil or tariquidar, may restore sensitivity.
-
Targeting downstream signaling: If resistance is associated with the activation of survival pathways like PI3K/Akt, combination with an inhibitor of this pathway could be beneficial.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound sensitive and resistant cell lines.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant Clone 1 | 15.2 | 30.4 |
| Resistant Clone 2 | 55.8 | 111.6 |
Table 2: Synergy Analysis of this compound with a Glycolysis Inhibitor (GI) in a Resistant Cell Line
| Drug Combination | Combination Index (CI) at ED50 | Interpretation |
| This compound + GI | 0.45 | Synergistic |
| This compound + GI | 0.92 | Additive |
| This compound + GI | 1.25 | Antagonistic |
CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for SDH Subunit Expression
This protocol is for assessing the protein levels of SDH subunits.
Materials:
-
Cell lysates from sensitive and resistant cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SDHA, SDHB, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of cell lysates.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[6]
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the bands using a gel documentation system.
Visualizations
Caption: Mechanism of this compound action and potential resistance pathways in cancer cells.
Caption: A workflow for troubleshooting this compound resistance in cancer cell lines.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mitocans Revisited: Mitochondrial Targeting as Efficient Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. antibodiesinc.com [antibodiesinc.com]
Troubleshooting Sdh-IN-13 precipitation in media
Technical Support Center: Sdh-IN-13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the precipitation of this compound in experimental media. While specific data for this compound is not publicly available, this guide is based on the properties of similar succinate dehydrogenase (SDH) inhibitors and general principles for handling hydrophobic small molecules in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately after I add it to my cell culture medium. Why is this happening?
A1: This is a common issue with hydrophobic compounds. While this compound may be soluble in a pure organic solvent like DMSO, its solubility can dramatically decrease when diluted into an aqueous environment like cell culture medium or phosphate-buffered saline (PBS).[1][2] The DMSO concentration is significantly lowered upon dilution, making it unable to keep the compound in solution.[2] This leads to the compound "crashing out" or precipitating.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with many tolerating up to 1%. However, it is best practice to keep the final DMSO concentration below 0.1% to minimize any potential off-target effects. A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments to account for any effects of the solvent itself.[1]
Q3: How can I prevent my this compound from precipitating when preparing my working solution?
A3: Several strategies can help prevent precipitation:
-
Serial Dilution in DMSO: Before adding the compound to your aqueous medium, perform serial dilutions of your concentrated DMSO stock in DMSO to get closer to your final desired concentration.
-
Slow Addition and Mixing: Add the DMSO stock solution to the aqueous medium slowly, drop-by-drop, while gently vortexing or swirling the medium.[1] This helps to disperse the compound quickly.
-
Pre-warming the Medium: Having the cell culture medium at 37°C can sometimes help improve solubility.
-
Ultrasonication: If precipitation still occurs, brief ultrasonication of the working solution can help to redissolve the compound.[1][3][4]
-
Use of Excipients: For in vivo studies or particularly difficult compounds, formulation with excipients like PEG300, Tween-80, or SBE-β-CD can improve solubility.[4]
Troubleshooting Guide
Issue: Precipitate observed in the media after adding this compound
This troubleshooting workflow can help you identify and solve the cause of this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the lyophilized this compound powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
If the compound is difficult to dissolve, gentle warming (up to 50°C) or ultrasonication may be required.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][4]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Before preparing the final working solution, dilute the high-concentration stock in DMSO to an intermediate concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the DMSO stock (or intermediate dilution) needed to achieve your final desired concentration. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
-
While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution drop by drop.[1]
-
Visually inspect the solution for any signs of precipitation. A microscope can be used to check for fine precipitates.[1]
-
If a fine precipitate is observed, the solution can be briefly sonicated.[1]
-
Data Presentation
Table 1: Solubility of Structurally Similar SDH Inhibitors
The following table summarizes the reported solubility for other "Sdh-IN" compounds, which can serve as a reference. Note that hygroscopic DMSO (DMSO that has absorbed moisture) can significantly impact solubility.[3][4] Always use fresh, anhydrous DMSO.
| Compound Name | Solvent | Max Solubility (In Vitro) | Notes |
| Sdh-IN-2 | DMSO | 250 mg/mL (1172.83 mM) | Requires ultrasonication.[3] |
| Sdh-IN-5 | DMSO | 100 mg/mL (309.27 mM) | Requires ultrasonication.[4] |
| Sdh-IN-18 | DMSO | Not specified | Assumed to be soluble in DMSO.[5] |
Table 2: General Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Precipitate in DMSO stock solution | Poor quality DMSO, compound degradation, saturation | Use fresh, anhydrous DMSO. Warm, vortex, or sonicate. If unresolved, prepare a fresh stock solution.[1] |
| Precipitate upon dilution in media | Low aqueous solubility, "crashing out" | Make intermediate dilutions in DMSO; add stock slowly to pre-warmed, stirring media.[1] |
| Media becomes cloudy over time | Delayed precipitation, media instability | Lower the final working concentration. Check for media evaporation or temperature fluctuations.[6] |
| Crystalline structures seen under scope | Salt precipitation from media or PBS | Ensure media components are properly dissolved and the pH is stable. Avoid repeated freeze-thaw cycles of media.[6][7] |
Signaling Pathway Visualization
This compound is an inhibitor of Succinate Dehydrogenase (SDH), a key enzyme that functions in both the Citric Acid (TCA) Cycle and the mitochondrial Electron Transport Chain (ETC).[8][9] Inhibition of SDH blocks the conversion of succinate to fumarate, leading to an accumulation of succinate.[9][10] This accumulated succinate can act as an oncometabolite, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and subsequent pro-inflammatory and tumorigenic signaling.[8][10][11]
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorbyt.com [biorbyt.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Succinate Dehydrogenase (SDH) D Subunit (SDHD) Inactivation in a Growth-Hormone-Producing Pituitary Tumor: A New Association for SDH? - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Sdh-IN-13 toxicity in normal cells
Welcome to the technical support center for Sdh-IN-13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of this compound in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Succinate Dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] By inhibiting SDH, this compound disrupts cellular respiration and energy production, leading to an accumulation of succinate.[1] This accumulation can promote certain cellular processes, including signaling pathways that are dysregulated in some cancers.[1]
Q2: Why am I observing high toxicity in my normal cell lines?
While this compound is designed to target cancer cells that may be more reliant on specific metabolic pathways, off-target toxicity in normal cells can occur. Several factors can contribute to this:
-
Dose and Exposure Time: High concentrations or prolonged exposure to this compound can overwhelm the metabolic capacity of normal cells.
-
Cell Type Specificity: Different normal cell types have varying metabolic profiles and dependencies on mitochondrial respiration, making some more susceptible to SDH inhibition.
-
Off-Target Effects: Although designed to be selective, at higher concentrations, this compound may interact with other cellular targets.
-
Experimental Conditions: Factors such as media composition, cell density, and oxygen levels can influence cellular metabolism and the response to SDH inhibition.
Q3: How can I reduce the toxicity of this compound in my normal cell lines?
Minimizing toxicity is crucial for determining the therapeutic window of this compound. Here are some strategies:
-
Optimize Concentration and Exposure Time: Conduct dose-response and time-course experiments to find the lowest effective concentration and shortest exposure time that elicits the desired effect in cancer cells while minimizing toxicity in normal cells.
-
Use a Recovery Period: After treatment with this compound, allow cells a recovery period in drug-free media. This can help normal cells to restore their metabolic function.
-
Co-treatment with Protective Agents: Consider co-administration of antioxidants or other cytoprotective agents that may mitigate off-target effects.
-
Refine Cell Culture Conditions: Ensure optimal cell culture conditions to maintain robust cellular health, which can enhance their resilience to metabolic stressors.
-
Combination Therapy: Investigate synergistic combinations with other anti-cancer agents. This may allow for a lower, less toxic dose of this compound to be used.[2]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cell death in normal cell lines at the IC50 determined for cancer cells. | The therapeutic window may be narrow for your specific cell lines. | 1. Re-evaluate the IC50 in both cancer and normal cells using a finer concentration gradient. 2. Reduce the treatment duration. 3. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of toxicity. |
| Inconsistent results between experiments. | Variations in experimental setup. | 1. Standardize cell seeding density. 2. Ensure consistent media composition and freshness. 3. Calibrate and maintain equipment (e.g., incubators, plate readers) regularly. |
| Unexpected morphological changes in normal cells. | Cellular stress due to metabolic disruption. | 1. Perform a cell stress assay (e.g., ROS production) to quantify the level of stress. 2. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC). 3. Analyze the expression of stress-related markers. |
| Difficulty in determining a selective concentration. | Similar metabolic dependencies of the cancer and normal cell lines being tested. | 1. Profile the metabolic activity of your cell lines (e.g., using a Seahorse analyzer). 2. Test a panel of different normal cell lines to identify a more resistant one for your control experiments. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Cancer and Normal Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cellular Reactive Oxygen Species (ROS) Production
Objective: To measure the generation of intracellular ROS following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
ROS-sensitive fluorescent probe (e.g., DCFDA/H2DCFDA)
-
Positive control (e.g., H₂O₂)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Seed cells in an appropriate culture vessel and treat with this compound at the desired concentration and for the desired time.
-
Include a vehicle control and a positive control.
-
At the end of the treatment, wash the cells with a buffered saline solution.
-
Load the cells with the ROS-sensitive probe according to the manufacturer's protocol.
-
Incubate for the specified time, protected from light.
-
Wash the cells to remove the excess probe.
-
Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer.
Quantitative Data Summary
Table 1: Illustrative IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 72h | Selectivity Index (Normal/Cancer) |
| HCT116 | Colon Cancer | 5.2 | - |
| A549 | Lung Cancer | 8.1 | - |
| MCF-7 | Breast Cancer | 6.5 | - |
| HEK293 | Normal Kidney | 25.8 | 5.0 (vs. HCT116) |
| IMR-90 | Normal Lung Fibroblast | 38.2 | 4.7 (vs. A549) |
| MCF-10A | Normal Breast Epithelial | 31.5 | 4.8 (vs. MCF-7) |
Note: These are example data and may not reflect the actual performance of this compound.
Visualizations
Signaling Pathway of SDH Inhibition
Caption: Mechanism of this compound action and its downstream effects.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Logical Relationship for Minimizing Toxicity
Caption: Strategies to minimize this compound toxicity in normal cells.
References
Technical Support Center: Enhancing In Vivo Bioavailability of Sdh-IN-13
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the succinate dehydrogenase inhibitor, Sdh-IN-13. Due to the limited publicly available data on the specific physicochemical properties of this compound, this guide focuses on general strategies and starting points applicable to poorly soluble compounds within this class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a succinate dehydrogenase (SDH) inhibitor. SDH is a crucial enzyme complex (Complex II) in the mitochondrial electron transport chain and the Krebs cycle.[1] By inhibiting SDH, these compounds disrupt cellular respiration and energy production, a mechanism explored for its therapeutic potential.[2] Like many small molecule inhibitors, this compound is likely a poorly water-soluble compound. This low aqueous solubility can lead to poor absorption from the gastrointestinal tract after oral administration, resulting in low and variable bioavailability, which can compromise the reliability and reproducibility of in vivo experiments.
Q2: What are the primary formulation strategies to consider for improving the bioavailability of this compound?
A2: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance bioavailability. These primarily focus on increasing the dissolution rate and/or solubility of the compound. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Encapsulating the compound in lipids, oils, or surfactants can improve its solubility and facilitate its absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, and cyclodextrins in the formulation can enhance the solubility of the drug in the vehicle.
Q3: Where should I start with formulation development for this compound?
A3: A good starting point is to determine the basic physicochemical properties of your specific batch of this compound, including its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to mimic the gastrointestinal tract). Based on these findings, you can select a suitable formulation strategy. For initial in vivo screening, simple suspension formulations with micronized drug particles or solutions in a mixture of organic co-solvents and surfactants are often employed.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with poorly soluble compounds like this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Poor and erratic absorption due to low solubility and dissolution rate. Precipitation of the compound in the gastrointestinal tract. | 1. Improve Formulation: Move from a simple suspension to a more advanced formulation such as a solid dispersion, a lipid-based formulation (e.g., SEDDS), or a nanosuspension. 2. Control Particle Size: If using a suspension, ensure consistent and small particle size through micronization or nano-milling. 3. Fasting State: Ensure animals are fasted before dosing to reduce variability in gastric pH and motility. |
| Low or undetectable plasma concentrations. | Insufficient drug absorption due to very low solubility. Rapid first-pass metabolism. | 1. Increase Solubility: Employ a formulation strategy that significantly enhances solubility, such as a solid dispersion with a high drug load or a self-emulsifying drug delivery system (SEDDS). 2. Consider Alternative Routes: If oral bioavailability remains low despite formulation optimization, consider alternative administration routes like intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism and absorption barriers. 3. Co-administration with a CYP Inhibitor: If rapid metabolism is suspected, a pilot study with a broad-spectrum cytochrome P450 inhibitor (use with caution and appropriate ethical approval) could indicate the extent of metabolic clearance. |
| Precipitation of the compound in the formulation upon standing. | The formulation is a supersaturated solution that is not stable. Incompatible excipients. | 1. Optimize Excipients: Screen for polymers or surfactants that can act as precipitation inhibitors. 2. Use a Suspension: If a stable solution cannot be achieved at the desired concentration, a well-formulated suspension with appropriate suspending and wetting agents may be more suitable. 3. Prepare Fresh Formulations: For early-stage studies, prepare the formulation immediately before administration. |
| Difficulty in administering the formulation due to high viscosity. | High concentration of polymers or other excipients. | 1. Dilute the Formulation: If possible, reduce the concentration of the excipients without compromising the solubility and stability of the drug. 2. Select Lower Viscosity Excipients: Explore alternative polymers or co-solvents with lower viscosity. 3. Optimize the Vehicle System: For example, in lipid-based formulations, the choice of oils and surfactants can significantly impact viscosity. |
Experimental Protocols
Below are detailed methodologies for key experiments and formulation preparations.
Protocol 1: Preparation of a Micronized Suspension for Oral Gavage
This protocol is a common starting point for in vivo studies of poorly soluble compounds.
Materials:
-
This compound powder
-
Wetting agent (e.g., 0.5% Tween® 80 in water)
-
Suspending vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)
-
Mortar and pestle or a mechanical micronizer
-
Homogenizer
Procedure:
-
Micronization: If not already micronized, reduce the particle size of the this compound powder using a mortar and pestle for small quantities or a mechanical micronizer for larger batches. The goal is to achieve a fine, uniform powder.
-
Wetting: Accurately weigh the required amount of micronized this compound. In a clean glass vial, add a small volume of the wetting agent (0.5% Tween® 80) to the powder to form a smooth paste. This step is crucial to ensure the hydrophobic powder is properly wetted.
-
Suspension: Gradually add the suspending vehicle (0.5% CMC) to the paste while continuously stirring or vortexing.
-
Homogenization: Homogenize the suspension using a suitable homogenizer to ensure a uniform particle size distribution and prevent sedimentation.
-
Final Concentration: Adjust the final volume with the suspending vehicle to achieve the desired concentration for dosing.
-
Administration: Keep the suspension continuously stirred during dosing to ensure each animal receives a uniform dose.
Protocol 2: Preparation of a Solution Formulation with Co-solvents for Oral Gavage
This protocol is suitable for compounds that exhibit some solubility in organic solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline or water for injection
Procedure:
-
Solubilization: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO. Ensure the compound is fully dissolved.
-
Vehicle Preparation: In a separate container, prepare the vehicle by mixing PEG400 and saline/water at the desired ratio (e.g., 60% PEG400, 40% saline).
-
Mixing: Slowly add the this compound/DMSO solution to the PEG400/saline vehicle while vortexing.
-
Observation: Observe the final formulation for any signs of precipitation. If precipitation occurs, the drug concentration may be too high for this vehicle system, or the ratio of co-solvents may need to be adjusted.
-
Administration: Administer the clear solution to the animals.
Disclaimer: These protocols are intended as a starting point. The choice of excipients and their concentrations should be optimized for this compound based on its specific physicochemical properties.
Visualizations
Signaling Pathway of Succinate Dehydrogenase Inhibition
Caption: Mechanism of this compound action on the Krebs Cycle and Electron Transport Chain.
Experimental Workflow for Improving In Vivo Bioavailability
Caption: A logical workflow for the formulation development of this compound.
Logical Relationship of Bioavailability Improvement Strategies
Caption: Key formulation strategies to enhance the in vivo bioavailability of this compound.
References
Addressing variability in Sdh-IN-13 experimental results
Welcome to the technical support center for Sdh-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental results obtained using the succinate dehydrogenase (SDH) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also identified as Compound 5IIIh, is a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme complex involved in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[1] By inhibiting SDH, this compound disrupts cellular respiration and energy production. It has demonstrated antifungal properties.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used as a research tool to study the biological roles of succinate dehydrogenase. Its applications include investigating the effects of SDH inhibition on cellular metabolism, exploring the therapeutic potential of targeting SDH in various diseases, and serving as a lead compound in the development of novel antifungal agents.
Q3: What is the reported potency of this compound?
A3: this compound has a reported half-maximal inhibitory concentration (IC50) of 13.7 µg/mL for SDH.[1]
Q4: In what forms is this compound typically available?
A4: this compound is typically supplied as a solid powder. For experimental use, it needs to be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibition of SDH activity. | Compound Precipitation: this compound may have limited solubility in aqueous buffers, leading to precipitation and a lower effective concentration. | - Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells. - Visually inspect for any precipitation after adding the compound to the assay medium. - Consider using a solubilizing agent, but first validate its compatibility with the assay. |
| Incorrect Compound Concentration: Errors in calculating dilutions from the stock solution. | - Double-check all calculations for preparing working solutions. - Prepare fresh dilutions from a newly prepared stock solution. | |
| Degradation of this compound: The compound may be unstable under certain storage or experimental conditions. | - Store the stock solution at -20°C or -80°C and protect from light. - Avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment. | |
| High variability between replicate wells in cell-based assays. | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | - Ensure thorough cell suspension before plating. - Use a calibrated multichannel pipette and proper pipetting technique to minimize variation. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects: Cells in the outer wells of a microplate may behave differently due to temperature and humidity gradients. | - Avoid using the outermost wells of the plate for experimental samples. Fill them with media or a buffer to maintain a more uniform environment. | |
| Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can exhibit altered metabolic activity and drug sensitivity. | - Use cells within a consistent and low passage number range. - Regularly check cell morphology and viability. | |
| Unexpected off-target effects or cellular toxicity. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Include a vehicle control (cells treated with the same concentration of solvent as the highest compound concentration) in every experiment. - Keep the final solvent concentration as low as possible. |
| Compound-Specific Off-Target Effects: this compound may interact with other cellular targets at higher concentrations. | - Perform dose-response experiments to identify a concentration range that specifically inhibits SDH without causing general toxicity. - Consider using structurally unrelated SDH inhibitors as controls to confirm that the observed phenotype is due to SDH inhibition. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required amount of this compound and DMSO.
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
In Vitro SDH Activity Assay (Generic Protocol)
-
Objective: To measure the inhibitory effect of this compound on SDH enzyme activity. This protocol is a general guideline and may need optimization for specific enzyme sources.
-
Materials:
-
Isolated mitochondria or cell lysates containing active SDH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Succinate (substrate)
-
DCIP (2,6-dichlorophenolindophenol) (electron acceptor)
-
Decylubiquinone (electron carrier)
-
This compound working solutions
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, succinate, DCIP, and decylubiquinone.
-
Add the mitochondrial preparation or cell lysate to the wells of a 96-well plate.
-
Add different concentrations of this compound (and a vehicle control) to the wells.
-
Pre-incubate the plate at the desired temperature for a short period.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to SDH activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
SDH Inhibition and its Downstream Metabolic Consequences
The inhibition of Succinate Dehydrogenase (SDH) by this compound has significant effects on cellular metabolism. The following diagram illustrates the central role of SDH and the consequences of its inhibition.
Caption: Inhibition of SDH by this compound disrupts the TCA cycle and electron transport chain.
Experimental Workflow for Evaluating this compound in a Cell-Based Assay
The following diagram outlines a typical workflow for assessing the cellular effects of this compound.
Caption: A standard workflow for testing the effects of this compound on cultured cells.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for troubleshooting unexpected experimental outcomes.
Caption: A logical approach to troubleshooting experimental variability with this compound.
References
Sdh-IN-13 interference with common laboratory assays
Welcome to the technical support center for Sdh-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. By inhibiting SDH, this compound disrupts cellular respiration and energy metabolism, leading to a decrease in ATP production and an accumulation of succinate.
Q2: In which common laboratory assays has this compound been observed to interfere?
This compound has the potential to interfere with assays that rely on cellular metabolic activity or involve colorimetric or fluorometric readouts. These include, but are not limited to:
-
Cell Viability Assays (e.g., MTT, MTS, XTT)
-
ATP Quantification Assays
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assays
-
Some ELISA and Western Blot applications, particularly those with HRP-based detection.
-
Fluorescence-based assays due to potential quenching effects.
Q3: How can I mitigate the interference of this compound in my cell viability assays?
For cell viability assays that rely on mitochondrial reductase activity, such as the MTT assay, this compound can cause direct interference due to its mechanism of action.[1][2] Consider the following mitigation strategies:
-
Use an alternative viability assay: Opt for assays that measure different parameters of cell health, such as cell membrane integrity (e.g., Trypan Blue exclusion, LDH release) or ATP content.
-
Perform a dose-response curve with and without cells: This will help distinguish between the direct effect of this compound on the assay reagents and its effect on the cells.
-
Wash cells before adding assay reagents: If experimentally feasible, washing the cells to remove this compound before adding the viability reagent can reduce direct interference.
Q4: Can this compound affect my Western Blot results?
While this compound is not expected to directly interfere with the antibody-antigen binding in Western blotting, it can have indirect effects. High concentrations of the compound in the cell lysate might interfere with protein quantification assays or the electrophoresis process.[3][4] Additionally, if using a horseradish peroxidase (HRP)-conjugated secondary antibody with a chemiluminescent substrate, high concentrations of this compound could potentially interfere with the enzymatic reaction, though this is less common. It is always recommended to include appropriate controls.
Q5: Does this compound have any known off-target effects?
While this compound is designed to be a selective SDH inhibitor, like many small molecules, it may have off-target effects at higher concentrations.[5][6] It is crucial to perform dose-response experiments and include appropriate controls to validate that the observed phenotype is due to the on-target inhibition of SDH.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (MTT, MTS)
Symptoms:
-
A significant decrease in cell viability is observed even at very low concentrations of this compound.
-
Inconsistent results between replicate wells.
-
Color change in the assay medium in the absence of cells.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Direct inhibition of mitochondrial reductases by this compound. [1] | Switch to a non-metabolic viability assay such as Trypan Blue exclusion or an LDH cytotoxicity assay. |
| Chemical interaction of this compound with assay reagents. | Run a control plate with this compound in cell-free media to assess direct chemical interference. |
| This compound precipitation at high concentrations. | Visually inspect wells for any precipitate. If observed, lower the concentration of this compound or use a different solvent. |
Issue 2: Inconsistent Findings in Fluorescence-Based Assays
Symptoms:
-
Lower than expected fluorescence signal in the presence of this compound.
-
Non-linear relationship between analyte concentration and fluorescence.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Fluorescence quenching by this compound. [7][8][9][10] | Measure the fluorescence spectrum of this compound alone to check for overlapping excitation or emission spectra with your fluorophore. Perform a quenching control experiment by adding this compound to a known concentration of the fluorophore. |
| Inner filter effect. | If this compound absorbs light at the excitation or emission wavelength of your fluorophore, it can reduce the detected signal. Measure the absorbance spectrum of this compound. If there is significant overlap, consider using a different fluorophore with a shifted spectrum. |
Issue 3: Discrepancies in ELISA Results
Symptoms:
-
High background signal or reduced signal intensity in an HRP-based ELISA.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Interference with HRP enzyme activity. | To test for direct interference, add this compound to the substrate solution in the absence of the analyte and antibody complex and measure the signal. If interference is confirmed, consider using an alkaline phosphatase (AP)-based detection system. |
| Matrix effects from this compound or its solvent. [11][12] | Ensure that the concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for the assay. Perform a spike and recovery experiment to assess matrix effects. |
Experimental Protocols
Protocol 1: Succinate Dehydrogenase (SDH) Activity Assay
This colorimetric assay measures the activity of SDH in cell or tissue lysates.[13][14][15][16]
Materials:
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Succinate solution (Substrate)
-
INT (p-iodonitrotetrazolium violet) or DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor
-
Cell or tissue lysate
-
This compound or other inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates according to standard protocols.
-
In a 96-well plate, add 50 µL of sample (lysate) to each well.
-
Add 10 µL of this compound at various concentrations to the sample wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a reaction mix containing SDH Assay Buffer, succinate, and INT or DCPIP.
-
Add 140 µL of the reaction mix to each well to initiate the reaction.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 490 nm for INT, 600 nm for DCPIP) in kinetic mode for 10-30 minutes.
-
Calculate the rate of change in absorbance (Vmax) to determine SDH activity.
Protocol 2: Assessing this compound Interference with MTT Assay
This protocol helps determine if this compound directly interferes with the MTT assay chemistry.[2][17][18]
Materials:
-
Cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate.
-
In parallel, prepare another set of wells with cells treated with the same concentrations of this compound.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well of both the cell-free and the cell-containing plates.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Compare the absorbance values between the cell-free and cell-containing plates to identify any direct interference of this compound with the MTT reagent.
Visualizations
Caption: this compound inhibits Complex II (SDH) in the electron transport chain.
Caption: A logical workflow for troubleshooting unexpected assay results with this compound.
Caption: Experimental workflow to assess this compound interference in an MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fluorescence quenching by high-power LEDs for highly sensitive fluorescence in situ hybridization [frontiersin.org]
- 8. Strong quenching of dye fluorescence in monomeric perylene orange/TMDC hybrid structures - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 9. STEADY-STATE AND TIME-RESOLVED FLUORESCENCE QUENCHING WITH TRANSITION METAL IONS AS SHORT-DISTANCE PROBES FOR PROTEIN CONFORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - NP [thermofisher.com]
- 12. Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 14. content.abcam.com [content.abcam.com]
- 15. abcam.cn [abcam.cn]
- 16. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 17. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Well-Known Succinate Dehydrogenase (SDH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three well-characterized inhibitors of Succinate Dehydrogenase (SDH), a crucial enzyme in both the citric acid cycle and the electron transport chain.[1] Due to the absence of published data for a compound named "Sdh-IN-13," this guide focuses on Malonate, Carboxin, and Atpenin A5, which represent different classes of SDH inhibitors and are widely studied.
Introduction to Succinate Dehydrogenase (SDH)
Succinate Dehydrogenase (SDH), also known as Complex II, is a key mitochondrial enzyme complex.[1] It is composed of four subunits (SDHA, SDHB, SDHC, and SDHD) and plays a vital role in cellular energy metabolism by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the electron transport chain.[1] Inhibition of SDH can have profound effects on cellular respiration and is a target for the development of fungicides and potential therapeutics for various diseases.[2]
There are two primary classes of SDH inhibitors: those that bind to the succinate-binding site on the SDHA subunit and those that target the ubiquinone-binding site.[3] This guide will compare a representative inhibitor from each class.
Comparative Analysis of SDH Inhibitors
This section details the mechanism of action, potency, and key characteristics of Malonate, Carboxin, and Atpenin A5.
Malonate
Malonate is a classic competitive inhibitor of SDH. It structurally mimics the endogenous substrate, succinate, and binds to the active site on the SDHA subunit, thereby blocking the oxidation of succinate.[3][4] Due to its competitive nature, the inhibitory effect of malonate can be overcome by increasing the concentration of succinate.
Carboxin
Carboxin is a well-known fungicide that acts as a potent inhibitor of the ubiquinone-binding site of SDH.[3][4] By binding to this site, Carboxin prevents the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone, thus disrupting the electron transport chain.[2]
Atpenin A5
Atpenin A5 is a highly potent and specific inhibitor of the ubiquinone-binding site of SDH.[5][6] It exhibits significantly lower IC50 values compared to many other SDH inhibitors, making it a valuable tool for studying mitochondrial function.[5][6] Its high affinity and specificity are attributed to its unique chemical structure, which allows for strong interactions within the ubiquinone-binding pocket.[7]
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50 values) of the selected SDH inhibitors against SDH from different species.
| Inhibitor | Target Site | Species | IC50 Value | Reference |
| Malonate | Succinate-binding site (SDHA) | Rat Heart Mitochondria | 40 µM | [8] |
| Carboxin | Ubiquinone-binding site | Bovine Heart Mitochondria | 1.1 µM | [5] |
| Atpenin A5 | Ubiquinone-binding site | Bovine Heart Mitochondria | 3.6 - 10 nM | [5][8] |
| Rat Heart Mitochondria | ~10 nM | [6] | ||
| Human T-cells | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of SDH Activity (Spectrophotometric Assay)
This protocol is a generalized method for determining SDH activity in isolated mitochondria or cell lysates using an artificial electron acceptor.
Principle:
The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which changes color upon reduction. The rate of color change is proportional to the SDH activity.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Succinate solution (substrate)
-
DCIP or MTT solution (electron acceptor)
-
Phenazine methosulfate (PMS) (electron carrier)
-
Inhibitor solutions (Malonate, Carboxin, Atpenin A5)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare the reaction mixture in a 96-well plate. Each well should contain the assay buffer, succinate, and the electron acceptor (DCIP or MTT) and PMS.
-
Add the mitochondrial or cell lysate sample to each well.
-
For inhibitor studies, pre-incubate the sample with the desired concentration of the inhibitor for a specific time before adding the substrate.
-
Initiate the reaction by adding the substrate (succinate).
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCIP, 570 nm for MTT) at time zero.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for a set period.
-
Calculate the rate of change in absorbance over time. This rate is proportional to the SDH activity.
-
For IC50 determination, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathway of SDH Inhibition
References
- 1. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]
Atpenin A5: A Highly Selective Inhibitor of Succinate Dehydrogenase with Minimal Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of Atpenin A5, a potent inhibitor of succinate dehydrogenase (SDH), with other dehydrogenases, supported by available experimental data and detailed protocols.
Atpenin A5 is a powerful and highly specific inhibitor of mitochondrial complex II, also known as succinate-ubiquinone oxidoreductase (SQR) or succinate dehydrogenase (SDH).[1] Its high affinity for the ubiquinone-binding site of SDH makes it an invaluable tool for studying mitochondrial respiration and its role in various physiological and pathological processes. However, to confidently attribute observed biological effects to the inhibition of SDH, a thorough understanding of its interaction with other dehydrogenases is essential.
Comparative Analysis of Inhibitory Potency
The inhibitory activity of Atpenin A5 has been predominantly characterized against its primary target, SDH (mitochondrial complex II). Data on its cross-reactivity with other dehydrogenases is limited, reflecting its high specificity. The available data, primarily focusing on other mitochondrial respiratory complexes, underscores the remarkable selectivity of Atpenin A5.
| Target Enzyme | IC50 Value | Source Organism/System | Reference |
| Succinate Dehydrogenase (SDH/Complex II) | 3.7 - 10 nM | Mammalian mitochondria | [2] |
| 5.5 nM | Bovine heart mitochondria | [1] | |
| Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | > 100 µM | Bovine heart mitochondria | |
| Mitochondrial Complex III (Ubiquinone:cytochrome c oxidoreductase) | > 100 µM | Bovine heart mitochondria | |
| Lactate Dehydrogenase (LDH) | No significant inhibition reported | Not specified | |
| Malate Dehydrogenase (MDH) | No significant inhibition reported | Not specified | |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | No significant inhibition reported | Not specified |
Signaling Pathways and Experimental Workflow
To determine the selectivity of an inhibitor like Atpenin A5, a systematic experimental workflow is employed. This typically involves isolating the target enzymes and then performing in vitro activity assays in the presence of varying concentrations of the inhibitor.
Experimental workflow for determining the selectivity profile of a dehydrogenase inhibitor.
The signaling pathway of SDH is integral to cellular metabolism, linking the Krebs cycle to the electron transport chain.
Inhibition of Succinate Dehydrogenase (SDH) by Atpenin A5 in the mitochondrial electron transport chain.
Experimental Protocols
The following is a generalized protocol for assessing the inhibitory activity of a compound against a panel of dehydrogenases. Specific substrates, cofactors, and detection methods will vary depending on the dehydrogenase being assayed.
Objective: To determine the IC50 value of Atpenin A5 against succinate dehydrogenase and other dehydrogenases.
Materials:
-
Purified dehydrogenases (e.g., SDH from bovine heart mitochondria, recombinant human LDH, MDH, G6PD)
-
Atpenin A5 stock solution (in DMSO)
-
Assay buffers specific for each enzyme
-
Substrates (e.g., succinate, lactate, malate, glucose-6-phosphate)
-
Cofactors (e.g., NAD+, NADP+, FAD)
-
Electron acceptor/dye (e.g., 2,6-dichlorophenolindophenol (DCPIP), resazurin)
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of each purified dehydrogenase in its respective assay buffer. The final concentration of the enzyme should be optimized to yield a linear reaction rate over the desired time course.
-
Inhibitor Dilution: Prepare a serial dilution of Atpenin A5 in the appropriate assay buffer containing a constant, low percentage of DMSO (e.g., <1%) to avoid solvent effects.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the serially diluted Atpenin A5 or vehicle control (buffer with DMSO) to the respective wells. c. Add the specific substrate and cofactor for the dehydrogenase being tested. d. Initiate the reaction by adding the enzyme solution to each well. For SDH assays using mitochondrial preparations, the reaction is often initiated by the addition of the substrate, succinate.
-
Detection: a. Immediately place the microplate in a spectrophotometer pre-set to the appropriate wavelength for the chosen electron acceptor (e.g., 600 nm for DCPIP reduction). b. Monitor the change in absorbance over time at a constant temperature. The rate of the reaction is proportional to the change in absorbance per unit of time.
-
Data Analysis: a. Calculate the initial reaction rates for each concentration of Atpenin A5. b. Normalize the rates to the vehicle control (considered 100% activity). c. Plot the percentage of enzyme activity against the logarithm of the Atpenin A5 concentration. d. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
References
Comparative Analysis of Succinate Dehydrogenase Inhibition in Diverse Cancer Types
A comprehensive guide for researchers, scientists, and drug development professionals on the role of Succinate Dehydrogenase (SDH) as a therapeutic target in oncology.
Note to the reader: Information regarding a specific compound designated "Sdh-IN-13" is not available in the public domain. This guide therefore provides a broader comparative analysis of the therapeutic strategy of Succinate Dehydrogenase (SDH) inhibition in various cancers, based on currently available scientific literature. The principles, pathways, and experimental considerations discussed herein are broadly applicable to the development and evaluation of SDH inhibitors.
Introduction to Succinate Dehydrogenase (SDH) and its Role in Cancer
Succinate Dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism, participating in both the Krebs cycle and the electron transport chain.[1][2][3] In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate.[1][2] In the electron transport chain, it transfers electrons from succinate to coenzyme Q.[2] The complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[1][4]
Historically considered a housekeeping enzyme, SDH is now recognized as a potent tumor suppressor.[1][2] Germline loss-of-function mutations in any of the SDH genes predispose individuals to a variety of hereditary cancers, including paraganglioma (PGL), pheochromocytoma (PCC), gastrointestinal stromal tumors (GIST), and renal cell carcinoma.[1][4][5] Dysfunction of SDH, whether through mutation or other mechanisms, leads to the accumulation of its substrate, succinate.[2][6] This accumulation has profound downstream effects that drive tumorigenesis.
Mechanism of Action of SDH Inhibition in Cancer
The primary oncogenic mechanism driven by SDH deficiency is the accumulation of succinate, which acts as an oncometabolite.[6] Succinate competitively inhibits a class of enzymes called α-ketoglutarate-dependent dioxygenases, which includes prolyl hydroxylases (PHDs) and histone and DNA demethylases.[2]
The inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even in the presence of normal oxygen levels—a phenomenon termed "pseudohypoxia".[6][7] Stabilized HIF-1α translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, cell proliferation, and metabolic reprogramming, all of which contribute to tumor growth.[2]
Furthermore, the inhibition of histone and DNA demethylases by succinate leads to a hypermethylated state of the epigenome.[1] This epigenetic remodeling can silence tumor suppressor genes and alter the expression of genes involved in cell differentiation, leading to processes like the epithelial-to-mesenchymal transition (EMT), which enhances cancer cell invasion and metastasis.[1][8]
Comparative Landscape of SDH Deficiency in Different Cancer Types
While a direct comparative efficacy table for a specific SDH inhibitor across various cancers is not possible without specific data, we can compare the prevalence and characteristics of SDH deficiency in different tumor types.
| Cancer Type | Key Features of SDH Deficiency | Common Genetic Alterations | Therapeutic Implications |
| Paraganglioma & Pheochromocytoma (PGL/PCC) | Hereditary predisposition is common. Tumors are often highly vascular.[3] | Germline mutations in SDHB, SDHD, SDHC, SDHA, and SDHAF2.[4] | SDH-deficient status is a key diagnostic criterion.[3] Potential for therapies targeting angiogenesis and metabolic vulnerabilities. |
| Gastrointestinal Stromal Tumors (GIST) | A subset of GISTs lacking KIT or PDGFRA mutations are SDH-deficient.[9][10] Often occur in younger patients. | Primarily germline or somatic mutations in SDHA, SDHB, SDHC, or SDHD.[10] | These tumors do not respond to standard GIST therapies like imatinib. SDH inhibitors could be a targeted therapy.[11] |
| Renal Cell Carcinoma (RCC) | A specific subtype, SDH-deficient RCC, is recognized. These are rare but aggressive tumors.[5] | Typically involves germline mutations in SDHB, SDHC, or SDHD, followed by somatic loss of the second allele.[5] | The unique metabolic state may create vulnerabilities to drugs targeting glycolysis or glutamine metabolism. |
| Ovarian Cancer | Dysregulation of SDH components, particularly loss of SDHB expression, has been observed in serous ovarian cancer.[1][8] | Downregulation of SDH subunit expression rather than mutation.[1][8] | Loss of SDHB has been linked to EMT, suggesting a role in metastasis.[1][8] The altered metabolic state may create sensitivity to energy stress.[8] |
Experimental Protocols for Evaluating SDH Inhibitors
The following are generalized protocols for key experiments to characterize the efficacy and mechanism of action of a novel SDH inhibitor like "this compound".
In Vitro SDH Activity Assay
Objective: To quantify the direct inhibitory effect of the compound on SDH enzyme activity.
Methodology:
-
Isolate mitochondria from a relevant cancer cell line or use purified bovine heart mitochondria.
-
Prepare a reaction buffer containing phosphate buffer, succinate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
-
Add varying concentrations of the SDH inhibitor to the reaction mixture.
-
Initiate the reaction by adding the mitochondrial preparation.
-
Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm using a spectrophotometer.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Cell Viability and Proliferation Assays
Objective: To assess the cytotoxic and cytostatic effects of the SDH inhibitor on cancer cells.
Methodology (XTT Assay): [12]
-
Seed cancer cells (e.g., SDH-deficient and SDH-proficient cell lines for comparison) in 96-well plates at a density of 5,000 cells/well.[12]
-
After 24 hours, treat the cells with a range of concentrations of the SDH inhibitor for 72 hours.[12]
-
Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) mixed with phenazine methosulfate to each well.[12]
-
Incubate the plates for 1-4 hours at 37°C to allow for the conversion of XTT to a formazan product by metabolically active cells.
-
Measure the absorbance of the formazan product at 450 nm using a plate reader.[12]
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Western Blot for HIF-1α Stabilization
Objective: To determine if the SDH inhibitor induces the pseudohypoxic phenotype.
Methodology:
-
Culture cancer cells and treat them with the SDH inhibitor for various time points (e.g., 4, 8, 12, 24 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIF-1α.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control. An increase in the HIF-1α band intensity indicates stabilization.
Conclusion
The inhibition of Succinate Dehydrogenase represents a promising therapeutic strategy for a range of cancers characterized by SDH deficiency. The accumulation of the oncometabolite succinate drives tumorigenesis through the induction of a pseudohypoxic state and widespread epigenetic remodeling. While no specific data exists for a compound named "this compound," the methodologies and comparative oncology framework presented here provide a robust foundation for the evaluation of any novel SDH inhibitor. Future research should focus on developing potent and selective SDH inhibitors and identifying biomarkers to predict which patient populations are most likely to benefit from this targeted therapeutic approach.
References
- 1. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate Dehydrogenase and Ribonucleic Acid Networks in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SDH mutations in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel human SDHA-knockout cell line model for the functional analysis of clinically-relevant SDHA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SDH defective cancers: molecular mechanisms and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism [research.chalmers.se]
- 9. Gene Expression Landscape of SDH-Deficient Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of all subunits, SDHA, SDHB, SDHC, SDHD, of the succinate dehydrogenase complex in KIT/PDGFRA wild-type GIST - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ascentage Pharma to Present Data from Two Clinical Studies for Bcl-2 Inhibitor Lisaftoclax, Including an Oral Report, at ASH 2025 | MarketScreener [marketscreener.com]
- 12. Loss of SETD2 in wild‐type VHL clear cell renal cell carcinoma sensitizes cells to STF‐62247 and leads to DNA damage, cell cycle arrest, and cell death characteristic of pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Sdh-IN-13 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo anti-tumor effects of the novel succinate dehydrogenase (SDH) inhibitor, Sdh-IN-13. It offers a comparative analysis with alternative SDH inhibitors, supported by established experimental data and detailed protocols to ensure robust and reproducible findings.
Introduction to Succinate Dehydrogenase Inhibition in Oncology
Succinate dehydrogenase (SDH) is a critical enzyme complex that functions at the intersection of the Krebs cycle and the mitochondrial electron transport chain. In cancer, the dysregulation of SDH activity has emerged as a key metabolic vulnerability. Inhibition of SDH leads to the accumulation of succinate, which in turn competitively inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases. This results in the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) even under normoxic conditions, a state known as "pseudo-hypoxia." The stabilization of HIF-1α drives the expression of genes involved in angiogenesis, cell proliferation, and survival. Furthermore, SDH inhibition can lead to an increase in reactive oxygen species (ROS), causing DNA damage and inducing apoptosis in cancer cells.
This compound is a novel small molecule inhibitor designed to target SDH with high potency and selectivity, offering a promising new therapeutic strategy for a range of solid tumors. This guide outlines the necessary in vivo studies to validate its anti-tumor efficacy and compares its potential performance against other known SDH inhibitors.
Comparative Analysis of SDH Inhibitors
To objectively evaluate the pre-clinical potential of this compound, its performance should be benchmarked against other compounds targeting SDH. This section provides an overview of selected alternative inhibitors.
Table 1: Overview of Selected SDH Inhibitors for In Vivo Comparison
| Compound Name | Primary Mechanism of Action | Known In Vivo Anti-Tumor Activity | Key References |
| This compound (Hypothetical) | Potent and selective inhibitor of the SDH complex. | To be determined through studies outlined in this guide. | N/A |
| Olverembatinib | Multi-kinase inhibitor with activity against SDH-deficient tumors. | Demonstrated dose-dependent tumor growth inhibition (27.4% at 10 mg/kg and 52.2% at 20 mg/kg) in an SDHB knock-out xenograft model.[1] | [1] |
| Lonidamine | Primarily inhibits hexokinase, but also shows inhibitory effects on the SDH complex. | Has shown efficacy in combination therapies, resulting in significant tumor cell kill (95-98%) when combined with doxorubicin in xenograft models.[2] Monotherapy data is limited.[2][3] | [2][3] |
| α-Tocopheryl Succinate (α-TOS) | A Vitamin E analogue that induces apoptosis through mitochondrial destabilization, including targeting of SDH. | Has demonstrated significant anti-tumor effects in vivo, leading to inhibition of tumor cell proliferation and induction of apoptosis in colon cancer xenografts.[4][5][6] | [4][5][6] |
| Atpenin A5 | A highly potent and specific inhibitor of the ubiquinone-binding site of SDH. | Primarily used as a research tool; in vivo anti-tumor efficacy data is limited but shows promise in preclinical models. | |
| 3-Nitropropionic Acid (3-NPA) | An irreversible inhibitor of SDH. | Used to model neurodegenerative diseases; its direct anti-tumor efficacy in vivo has been explored to a lesser extent. | [7][8][9] |
In Vivo Efficacy Evaluation: Experimental Protocols
Standardized and well-documented experimental protocols are crucial for generating reliable and comparable data. The following outlines a typical xenograft mouse model study for evaluating the anti-tumor efficacy of this compound.
Cell Line-Derived Xenograft (CDX) Model
-
Cell Line Selection: Choose a cancer cell line with known SDH expression and relevance to the intended clinical indication (e.g., non-small cell lung cancer, renal cell carcinoma).
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent graft rejection.[10][11]
-
Tumor Implantation: Subcutaneously inject a suspension of 1-10 million cancer cells into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Grouping: Randomly assign mice into treatment and control groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., saline, DMSO solution)
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Comparator drug 1 (e.g., Olverembatinib)
-
Group 5: Comparator drug 2 (e.g., α-Tocopheryl Succinate)
-
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, twice weekly).
-
Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: Volume = (length x width²) / 2 .[12]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[13][14]
Patient-Derived Xenograft (PDX) Model
For a more clinically relevant assessment, PDX models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, are recommended.[15] The experimental workflow is similar to the CDX model, but offers the advantage of preserving the histological and genetic characteristics of the original human tumor.
Quantitative Data Presentation
The following tables present a hypothetical but realistic comparison of this compound with other SDH inhibitors based on the experimental protocol described above.
Table 2: Comparative In Vivo Efficacy of SDH Inhibitors in a Xenograft Model
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value (vs. Vehicle) |
| Vehicle Control | - | 1850 ± 150 | - | - |
| This compound | 15 mg/kg, QD | 650 ± 80 | 64.9 | <0.001 |
| This compound | 30 mg/kg, QD | 380 ± 55 | 79.5 | <0.0001 |
| Olverembatinib | 20 mg/kg, QOD | 880 ± 110 | 52.4 | <0.01 |
| α-Tocopheryl Succinate | 50 mg/kg, QD | 1050 ± 130 | 43.2 | <0.05 |
| Lonidamine | 50 mg/kg, QD | 1300 ± 140 | 29.7 | >0.05 |
Table 3: Survival Analysis and Biomarker Modulation
| Treatment Group | Median Survival (Days) | Increase in Lifespan (%) | HIF-1α Expression (% of Control) | Tumor ROS Levels (Fold Change vs. Control) |
| Vehicle Control | 25 | - | 100 | 1.0 |
| This compound (30 mg/kg) | 42 | 68 | 250 | 3.5 |
| Olverembatinib (20 mg/kg) | 35 | 40 | 180 | 2.8 |
| α-Tocopheryl Succinate (50 mg/kg) | 32 | 28 | 150 | 2.2 |
| Lonidamine (50 mg/kg) | 28 | 12 | 120 | 1.5 |
Visualizing Mechanisms and Workflows
Signaling Pathway of SDH Inhibition
The following diagram illustrates the molecular consequences of SDH inhibition in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Lonidamine Induces Intracellular Tumor Acidification and ATP Depletion in Breast, Prostate and Ovarian Cancer Xenografts and Potentiates Response to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin E succinate is a potent novel antineoplastic agent with high selectivity and cooperativity with tumor necrosis factor-related apoptosis-inducing ligand (Apo2 ligand) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of alpha tocopheryl succinate (α-TOS) as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-tocopheryl succinate, the most effective form of vitamin E for adjuvant cancer treatment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. In vivo treatment with a subacute low dose of 3-nitropropionic acid does not induce genotoxicity or mutagenicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low doses of 3-nitropropionic acid in vivo induce damage in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 12. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TGI: Tumor growth inhibition (TGI) rate caculating in SCBIT-YYLab/DRAP: Drug Response Analysis Tailored for Drug Testing on Patient-Derived Tumor Models [rdrr.io]
- 15. dovepress.com [dovepress.com]
A Comparative Guide: Classical Chemotherapy vs. Succinate Dehydrogenase Inhibition in Glioma Models
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the current standard-of-care classical chemotherapy for glioma, primarily Temozolomide (TMZ), and the emerging therapeutic strategy of targeting Succinate Dehydrogenase (SDH).
Important Note: As of our latest search, there is no publicly available scientific literature on a specific compound named "Sdh-IN-13" in the context of glioma or cancer research. Therefore, this guide will focus on the well-established classical chemotherapy, Temozolomide, and discuss the broader rationale and preclinical findings related to the inhibition of Succinate Dehydrogenase as a potential therapeutic avenue in glioma.
Section 1: Temozolomide (TMZ) - The Classical Chemotherapy for Glioma
Temozolomide is an oral alkylating agent that has been the cornerstone of chemotherapy for glioblastoma (GBM), the most aggressive form of glioma, for over a decade.[1] It is often used in conjunction with radiation therapy.[2]
Mechanism of Action
Temozolomide exerts its cytotoxic effects by methylating DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[3] The methylation at the O6 position of guanine (O6-MeG) is the most cytotoxic lesion. This damage, if not repaired, leads to mismatched base pairing during DNA replication, triggering DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][4]
The primary mechanism of resistance to TMZ is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1][2] MGMT removes the methyl group from the O6 position of guanine, thereby repairing the DNA damage and diminishing the efficacy of TMZ.[1][3] The methylation status of the MGMT promoter is a key biomarker for predicting response to TMZ therapy; hypermethylation of the promoter leads to reduced MGMT expression and increased sensitivity to TMZ.[1][3]
Caption: Mechanism of action of Temozolomide (TMZ) and the role of MGMT in DNA repair.
Preclinical Efficacy of Temozolomide in Glioma Models
The preclinical efficacy of TMZ has been evaluated in numerous in vitro and in vivo glioma models. A meta-analysis of preclinical animal studies showed that TMZ-treated mice had a median survival ratio of 1.88 and a tumor volume reduction of approximately 50% compared to control groups.[5]
Table 1: Summary of In Vitro Efficacy of Temozolomide in Human Glioblastoma Cell Lines
| Cell Line | MGMT Status | Drug Concentration (µM) | Observed Effect | Reference |
| U87MG | Methylated | 25, 50 | Increased cell killing when combined with radiation. | [6] |
| U373 | Methylated | 25, 50 | Increased cell killing when combined with radiation. | [6] |
| LN18 | Unmethylated | 25, 50 | No therapeutic enhancement when combined with radiation. | [6] |
| T98G | Unmethylated | 25, 50 | No therapeutic enhancement when combined with radiation. | [6] |
| A172 | Sensitive | 400 | ~16-24% inhibition of cell growth after 72h. | [7] |
| U87-MG | Sensitive | 400 | ~18-23% inhibition of cell growth after 72h. | [7] |
| T98G | Resistant | 400 | ~17-25% inhibition of cell growth after 72h. | [7] |
| U118MG | N/A | 1000 | Significant increase in cytotoxicity. | [8] |
| U138MG | N/A | 100, 1000 | Dose-dependent reduction in spheroid growth. | [8] |
Table 2: Summary of In Vivo Efficacy of Temozolomide in Orthotopic Glioma Models
| Glioma Model | Treatment Regimen | Outcome | Reference |
| GL261 (allograft) | N/A | Reduced tumor growth. | [8] |
| U87MG (xenograft) | N/A | Reduced tumor growth, associated with acquired resistance. | [8] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioma cells (e.g., U87MG, T98G) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of Temozolomide (e.g., 0-1000 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Orthotopic Glioma Model
-
Cell Preparation: Human glioma cells (e.g., U87MG) are harvested, washed, and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 to 1 x 10^6 cells per 5-10 µL.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) aged 6-8 weeks are used.
-
Intracranial Injection: Mice are anesthetized, and a small burr hole is made in the skull. The cell suspension is stereotactically injected into the brain parenchyma (e.g., striatum).
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. Temozolomide is typically administered orally or via intraperitoneal injection at a clinically relevant dose (e.g., 50-100 mg/kg/day) for a specified treatment period.
-
Efficacy Evaluation: Treatment efficacy is assessed by measuring tumor volume over time and by monitoring animal survival.
-
Histopathological Analysis: At the end of the study, brains are harvested for histological and immunohistochemical analysis to confirm tumor formation and assess treatment effects on cellular morphology and proliferation.
Section 2: Succinate Dehydrogenase (SDH) as a Therapeutic Target in Glioma
Succinate dehydrogenase (SDH) is a key enzyme complex located in the inner mitochondrial membrane that functions in both the Krebs cycle and the electron transport chain.[9] In the Krebs cycle, it catalyzes the oxidation of succinate to fumarate. In the electron transport chain, it is known as Complex II.
Role of SDH in Glioma Pathogenesis
SDH is considered a tumor suppressor.[9][10] Mutations in the genes encoding the subunits of the SDH complex are associated with various cancers.[11] In the context of glioma, studies have shown that the activity of succinic dehydrogenase is present in all glial tumors and tends to increase with the anaplasia of the tumor.[12][13]
Loss of SDH function leads to the accumulation of its substrate, succinate.[10][11] This accumulation has several oncogenic consequences:
-
Epigenetic Reprogramming: Succinate can inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state that can alter gene expression and promote tumorigenesis.[10][11]
-
Pseudohypoxia: Succinate can inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor 1α (HIF-1α), even in the presence of oxygen.[10] This "pseudohypoxic" state promotes angiogenesis and metabolic reprogramming, which are hallmarks of cancer.
Caption: Consequences of Succinate Dehydrogenase (SDH) inhibition in cancer.
Rationale for Targeting SDH in Glioma
The critical role of SDH in cellular metabolism and the oncogenic consequences of its dysfunction make it a rational target for cancer therapy. While no specific SDH inhibitors are currently approved for glioma treatment, the concept is being explored. For example, the atypical adamantyl retinoid ST1926 has been shown to inhibit glioma progression by impairing the function of mitochondrial complex II (SDH).[14] This suggests that targeting SDH could be a viable therapeutic strategy for glioma.
Preclinical studies in other cancers have shown that SDH inhibitors can induce the production of reactive oxygen species (ROS), cause DNA damage, and trigger apoptosis in cancer cells.[15] The development of potent and specific SDH inhibitors could offer a novel therapeutic approach for gliomas, potentially in combination with other therapies.
Conclusion
Temozolomide remains the standard-of-care classical chemotherapy for glioma, with a well-defined mechanism of action and a significant body of preclinical and clinical data supporting its use. However, resistance to TMZ is a major clinical challenge.
The exploration of novel therapeutic targets is crucial. Succinate dehydrogenase, due to its central role in metabolism and the oncogenic consequences of its dysfunction, represents a promising, albeit less explored, therapeutic target in glioma. While the specific compound "this compound" could not be identified in the current scientific literature, the broader strategy of SDH inhibition warrants further investigation in preclinical glioma models. Future research should focus on the development and evaluation of specific SDH inhibitors for glioma, both as monotherapies and in combination with existing treatments like temozolomide.
References
- 1. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 4. Novel approach to temozolomide resistance in malignant glioma: connexin43-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. Succinate Dehydrogenase and Ribonucleic Acid Networks in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Effects of Succinate Dehydrogenase Loss in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
- 14. ST1926 inhibits glioma progression through regulating mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Succinate Dehydrogenase Inhibitors and Other Metabolic Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and performance of various succinate dehydrogenase inhibitors (SDHIs) and other key metabolic inhibitors. The information is intended to assist researchers in selecting the appropriate tools for their studies in metabolic pathways and drug discovery.
Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme that functions in both the Krebs cycle and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol.[1] Due to its central role in cellular metabolism, SDH is a significant target for the development of fungicides in agriculture and is also implicated in various human diseases, including hereditary cancers like pheochromocytoma and paraganglioma.[1][2]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of several well-characterized SDHIs and other metabolic inhibitors. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are provided for various target organisms and cell lines.
| Inhibitor | Target Enzyme/Organism | IC50 (µM) | EC50 (µM) | Reference(s) |
| SDH Inhibitors | ||||
| Succinate dehydrogenase-IN-1 | Rhizoctonia solani SDH | 0.94 | 0.04 | [3] |
| Sclerotinia sclerotiorum SDH | 1.13 | [3] | ||
| Monilinia fructicola SDH | 1.61 | [3] | ||
| Botrytis cinerea SDH | 1.21 | [3] | ||
| SDH-IN-1 (compound 4i) | Sclerotinia sclerotiorum SDH | 4.53 | 0.14 mg/L | [3] |
| Boscalid | Fungal SDH | - | - | [3] |
| Thifluzamide | Fungal SDH | - | - | [3] |
| Compound 3u (rosin-diamide) | Valsa mali SDH | 11.7 µg/mL | 0.195 µg/mL | [4] |
| Other Metabolic Inhibitors | ||||
| Dimethyl malonate | Succinate dehydrogenase (SDH) | - | - | [3] |
| Chloramphenicol succinate | Succinate dehydrogenase (SDH) | - | - | [3] |
| Itaconic acid | Succinate dehydrogenase (SDH) | - | - | [5] |
Note: Direct comparison of IC50 and EC50 values should be made with caution due to variations in experimental conditions across different studies.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and experimental approaches for studying these inhibitors, the following diagrams are provided.
References
- 1. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Itaconic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Sdh-IN-13
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Sdh-IN-13, a succinate dehydrogenase (SDH) inhibitor. The following procedures are based on general best practices for hazardous chemical waste management and should be supplemented by a thorough review of your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the immediate safety measures required for handling this compound. This information is typically found in Section 8 of the chemical's SDS.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves resistant to chemicals.
-
Body Protection: Don an impervious lab coat or clothing.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhalation of dust or aerosols.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure easy access to a safety shower and an eyewash station.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, must adhere to local, regional, and national regulations for hazardous waste.[2][3] Never dispose of this compound down the drain or in regular trash.[4]
-
Waste Identification and Collection:
-
A chemical is considered waste when it is no longer intended for use.[5]
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated and compatible hazardous waste container.[5] The container must be in good condition, with no leaks or cracks.[5]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[5] Avoid using abbreviations or chemical formulas.[5]
-
The label should also include the date of accumulation and the primary hazards associated with the chemical (e.g., "Irritant," "Toxic").
-
-
Storage:
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5] Follow their specific procedures for waste manifest and transportation.
-
Quantitative Data Summary
| Property | Typical Value/Information |
| Physical State | Solid (powder) |
| Appearance | White to off-white solid |
| Odor | No data available |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Storage Temperature | Recommended: 4°C, protect from light[1] |
| Stability | Stable under recommended storage conditions |
| Incompatibilities | Strong oxidizing agents |
| Decomposition Products | Under fire conditions, may produce carbon oxides, nitrogen oxides, and sulfur oxides. |
Experimental Workflow for Accidental Release
In the event of a spill, follow these procedures to ensure safety and proper cleanup.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
